(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
描述
属性
IUPAC Name |
(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450141 | |
| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131685-53-5 | |
| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive protocol for the synthesis of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis. The document outlines the synthetic route starting from the commercially available precursor, (R)-4-benzyl-2-oxazolidinone, detailing the necessary reagents, reaction conditions, and purification methods. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the N-acylation of (R)-4-benzyl-2-oxazolidinone. This reaction involves the deprotonation of the oxazolidinone nitrogen using a strong base, followed by the introduction of the propionyl group via reaction with propionyl chloride.
Experimental Protocol: N-Acylation of (R)-4-benzyl-2-oxazolidinone
This protocol is adapted from established procedures for the N-acylation of oxazolidinones.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Argon or nitrogen inlet
-
Rubber septa
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet with a rubber septum is flushed with argon.
-
Dissolution: (R)-4-benzyl-2-oxazolidinone (1.0 eq) is added to the flask and dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise via syringe over a period of 20 minutes, ensuring the internal temperature remains below -72 °C. The resulting mixture is stirred at -78 °C for 30 minutes.[1]
-
Acylation: Propionyl chloride (1.1 eq) is added dropwise via syringe over 10 minutes, maintaining an internal temperature below -73 °C.[1]
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.[1]
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography to yield this compound.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Density (g/mL) |
| (R)-4-benzyl-2-oxazolidinone | 177.20[2] | 1.0 | - |
| n-Butyllithium (in hexanes) | 64.06 | 1.05 | ~0.68 |
| Propionyl chloride | 92.52 | 1.1 | 1.065 |
| Tetrahydrofuran (THF) | 72.11 | - | 0.889 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃[3][4] |
| Molecular Weight | 233.26 g/mol [3][4] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 44-46 °C[3][4] |
| Optical Rotation [α]²⁰_D | -103 ± 5º (c=1 in EtOH)[3] |
| Purity | ≥ 99% (HPLC)[3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Mechanism of Action of Evans Auxiliaries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Since their development by David A. Evans and his colleagues in the early 1980s, chiral oxazolidinone-based auxiliaries have become a cornerstone of modern asymmetric synthesis.[1][2] Their remarkable capacity to induce high levels of stereocontrol in carbon-carbon bond-forming reactions has made them indispensable tools in the synthesis of complex, stereochemically rich molecules, including a wide array of natural products and pharmaceutical agents.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Evans auxiliaries, detailed experimental protocols for their key applications, and quantitative data to illustrate their efficacy.
Core Principles of Stereocontrol
The high degree of stereoselectivity achieved with Evans auxiliaries is a result of a combination of steric and conformational effects that create a highly ordered and predictable transition state.[2][4] The overall process can be broken down into three critical stages: the attachment of the auxiliary to a carboxylic acid derivative, a diastereoselective enolate reaction, and the subsequent removal of the auxiliary to yield the desired chiral product.[1][2]
The stereodirecting power of the auxiliary is primarily attributed to a bulky substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine), which effectively shields one face of the enolate.[2] Upon enolization, the metal cation (in alkylations) or boron atom (in aldol reactions) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation locks the N-acyl group into a rigid conformation, further enhancing the facial bias and forcing an incoming electrophile to approach from the less sterically hindered side.[2][5]
Signaling Pathways and Logical Relationships
The general workflow for the application of Evans auxiliaries in asymmetric synthesis follows a logical progression from substrate preparation to the final chiral product. This can be visualized as a clear, sequential process.
Caption: General workflow for asymmetric synthesis using an Evans auxiliary.
The key to the stereoselectivity of Evans auxiliaries lies in the formation of a rigid, chelated Z-enolate, which presents two distinct faces to an incoming electrophile. The bulky substituent on the auxiliary effectively blocks one of these faces.
Caption: Stereocontrol model for electrophilic attack on a chelated Z-enolate.
For aldol reactions, the stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[2][5] The chelated Z-enolate reacts with the aldehyde, which orients its largest substituent in a pseudo-equatorial position to minimize steric interactions, leading to the observed syn diastereomer.[5][6]
Caption: Key features of the Zimmerman-Traxler transition state model for Evans aldol reactions.
Quantitative Data
The utility of Evans auxiliaries is highlighted by the consistently high levels of diastereoselectivity and chemical yield achieved in a variety of reactions.
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones
| Auxiliary Substituent (R') | Acyl Group (R) | Electrophile (E-X) | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| Benzyl | Propionyl | Allyl Iodide | 98:2 | 80-90 |
| Isopropyl | Propionyl | Benzyl Bromide | >99:1 | 90 |
| Benzyl | Phenylacetyl | Methyl Iodide | 95:5 | 85 |
Data compiled from various sources demonstrating typical selectivities and yields.[7]
Table 2: Diastereoselective Aldol Reactions
| Auxiliary Substituent (R') | Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|
| Isopropyl | Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| Benzyl | Propionyl | Benzaldehyde | 97:3 | 88 |
| Isopropyl | Acetyl | Propionaldehyde | 95:5 | 75 |
Data representative of typical outcomes for Evans syn-aldol reactions.[6]
Experimental Protocols
The following are detailed methodologies for the key steps in a typical Evans auxiliary-mediated asymmetric synthesis.
1. Acylation of the Chiral Auxiliary
This protocol describes the acylation of the chiral auxiliary with an acid chloride, a common method for preparing the N-acyl oxazolidinone substrate.
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), propionyl chloride, stir bar, round-bottom flask, syringe, nitrogen atmosphere apparatus.
-
Procedure:
-
A solution of the oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise via syringe, and the resulting solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
2. Diastereoselective Alkylation
This protocol details the alkylation of the N-acyl oxazolidinone to create a new stereocenter.
-
Materials: N-propionyl oxazolidinone, anhydrous THF, sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide, stir bar, round-bottom flask, syringe, low-temperature cooling bath, nitrogen atmosphere apparatus.
-
Procedure:
-
A solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.[7]
-
NaHMDS (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.[7]
-
Allyl iodide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.[7]
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
-
The product is extracted into ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the major diastereomer is isolated by flash column chromatography.[7]
-
3. Auxiliary Cleavage to a Carboxylic Acid
This protocol describes the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid.
-
Materials: Alkylated N-acyl oxazolidinone, THF, water, 30% hydrogen peroxide, lithium hydroxide (LiOH), sodium sulfite, stir bar, round-bottom flask.
-
Procedure:
-
The alkylated product (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq).[8]
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq).
-
The mixture is stirred for 20 minutes, and the THF is removed under reduced pressure.
-
The aqueous residue is diluted with water and washed with dichloromethane to remove the recovered chiral auxiliary.
-
The aqueous layer is acidified with HCl (e.g., 1 M) to a pH of approximately 2 and then extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.[8]
-
Conclusion
Evans auxiliaries represent a robust and highly predictable method for controlling stereochemistry in organic synthesis. The mechanism of action, rooted in the formation of a sterically biased and conformationally rigid chelated enolate, allows for the reliable production of single diastereomers in a variety of important chemical transformations. The operational simplicity of the protocols and the high levels of stereocontrol achieved have solidified the place of Evans auxiliaries as a vital tool for chemists in academic and industrial research.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: Physical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis and a significant modulator of cellular signaling pathways. This document details its physical and spectral characteristics, provides methodologies for their determination, and explores its role in key signaling cascades.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[1] Its chiral nature makes it an invaluable tool in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for the development of anti-inflammatory and analgesic drugs.[2]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| Melting Point | 44-46 °C | [3] |
| Boiling Point | 396.6 °C at 760 mmHg | [4] |
| Specific Rotation [α]²⁰/D | -102° (c=1 in ethanol) | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| Purity | ≥98.0% (GC) | [5] |
| Appearance | White to light yellow crystal powder | [1][6] |
| Solubility | Soluble in chloroform and ethanol | |
| Optical Purity (ee) | 99% (HPLC) | [3] |
Experimental Protocols
Detailed methodologies for the determination of the key physical and spectral properties of this compound are provided below.
Synthesis of this compound[6]
This synthesis involves the acylation of (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone (800 mg, 4.5 mmol)
-
Anhydrous tetrahydrofuran (THF) (30 mL)
-
1.6 M n-butyllithium in hexane (3.1 mL, 5.0 mmol)
-
Propionyl chloride (0.43 mL, 5.0 mmol)
-
Saturated ammonium chloride solution
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
-
Nitrogen atmosphere
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF in a dry reaction vial under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise over 3 minutes.
-
Stir the mixture for 30 minutes at -78 °C.
-
Slowly add propionyl chloride over 3 minutes.
-
Allow the reaction solution to warm to room temperature over 14 hours.
-
Quench the reaction by adding 10 mL of saturated ammonium chloride solution and 30 mL of water.
-
Extract the aqueous layer three times with 40 mL of ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product.
Caption: Synthetic workflow for this compound.
Melting Point Determination
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillary tubes
-
Thermometer
Procedure:
-
Ensure the capillary melting point apparatus is clean and calibrated.
-
Place a small amount of the crystalline this compound into a melting point capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (44-46 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Specific Rotation Measurement
Apparatus:
-
Polarimeter with a sodium lamp (D-line, 589.3 nm)
-
1 dm polarimeter cell
-
Volumetric flask (10 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve the sample in absolute ethanol in a 10 mL volumetric flask and fill to the mark. Ensure complete dissolution.
-
Calibrate the polarimeter with a blank (pure ethanol).
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the optical rotation.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters (1 dm), and c is the concentration in g/mL.
Spectral Analysis
Apparatus:
-
500 MHz NMR Spectrometer
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum at 500 MHz.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
The expected chemical shifts (δ) are: 7.33 (dd, J₁ = 7.4 Hz, J₂ = 7.6 Hz, 2H), 7.29 (d, J = 6.9 Hz, 1H), 7.21 (d, J = 7.4 Hz, 2H), 4.67 (m, 1H), 4.18 (m, 2H), 3.31 (dd, J₁ = 13.3 Hz, J₂ = 3.2 Hz, 1H), 2.96 (m, 2H), 2.77 (dd, J₁ = 13.3 Hz, J₂ = 3.7 Hz, 1H), 1.21 (t, J = 7.4 Hz, 3H).[6]
Apparatus:
-
NMR Spectrometer (e.g., 125 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Prepare a concentrated solution of the compound (20-50 mg) in CDCl₃.
-
Acquire the ¹³C NMR spectrum.
-
Process the data to identify the chemical shifts of the 13 carbon atoms.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
KBr pellets or ATR accessory
Procedure (KBr Pellet Method):
-
Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Characteristic peaks for the oxazolidinone and carbonyl groups should be observed.
Apparatus:
-
Mass Spectrometer (e.g., ESI or GC-MS)
Procedure (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion peak [M+H]⁺ should be observed at m/z 234.1.
Role in Cellular Signaling
This compound is recognized for its biological activity as an activator of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase 1 (SAPK1) and p38/SAPK2 pathways.[1] These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis.
JNK/SAPK Signaling Pathway
The JNK/SAPK pathway is a mitogen-activated protein kinase (MAPK) cascade that is activated by various cellular stresses and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of c-Jun, a component of the AP-1 transcription factor, which in turn regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Caption: JNK/SAPK signaling pathway activation.
p38/MAPK Signaling Pathway
Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory signals. This cascade plays a crucial role in inflammation, cell cycle regulation, and apoptosis. Its activation involves a series of phosphorylations culminating in the activation of various transcription factors and protein kinases.
Caption: p38/MAPK signaling pathway activation.
This technical guide provides essential data and protocols for researchers working with this compound. The information presented here is intended to facilitate its effective use in both chemical synthesis and biological research.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-(-)-4-苄基-3-丙酰基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. This compound | 131685-53-5 [chemicalbook.com]
In-Depth Technical Guide: NMR Data for (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for the chiral auxiliary, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. This compound is a valuable tool in asymmetric synthesis, and a thorough understanding of its spectral characteristics is crucial for its effective application. This document presents tabulated NMR data, detailed experimental protocols for synthesis and data acquisition, and a logical workflow for NMR analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.33 | dd | J1 = 7.4, J2 = 7.6 | 2H | Aromatic CH |
| 7.29 | d | J = 6.9 | 1H | Aromatic CH |
| 7.21 | d | J = 7.4 | 2H | Aromatic CH |
| 4.67 | m | - | 1H | CH-N |
| 4.18 | m | - | 2H | O-CH₂ |
| 3.31 | dd | J1 = 13.3, J2 = 3.2 | 1H | Benzyl CH₂ |
| 2.96 | m | - | 2H | Propionyl CH₂ |
| 2.77 | dd | J1 = 13.3, J2 = 3.7 | 1H | Benzyl CH₂ |
| 1.21 | t | J = 7.4 | 3H | Propionyl CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.2 | Propionyl C=O |
| 153.5 | Oxazolidinone C=O |
| 135.2 | Aromatic C (quaternary) |
| 129.4 | Aromatic CH |
| 128.9 | Aromatic CH |
| 127.3 | Aromatic CH |
| 66.2 | O-CH₂ |
| 55.1 | CH-N |
| 37.8 | Benzyl CH₂ |
| 29.1 | Propionyl CH₂ |
| 8.6 | Propionyl CH₃ |
Note: The ¹³C NMR data is predicted data as experimental data was not available in the searched literature. Predicted data provides an expected range for the chemical shifts.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from (R)-4-benzyl-2-oxazolidinone.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add propionyl chloride (1.1 to 1.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
NMR Sample Preparation and Data Acquisition
This section outlines a general procedure for preparing a sample for NMR analysis.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition Parameters (General):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 220 ppm.
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
NMR Data Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chiral molecule like this compound.
References
The Architectural Precision of N-Acyloxazolidinones: A Crystallographic Guide for Drug Development
For Immediate Release
In the landscape of modern drug discovery and asymmetric synthesis, N-acyloxazolidinones stand as a cornerstone, prized for their role as chiral auxiliaries that enable the stereoselective synthesis of complex molecules. A deep understanding of their three-dimensional structure is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the crystal structure of N-acyloxazolidinones, presenting key crystallographic data, detailed experimental protocols, and visualizations of their mechanism of action and synthetic applications.
Core Crystallographic Data of N-Acyloxazolidinones
The precise spatial arrangement of atoms within N-acyloxazolidinone derivatives dictates their reactivity and stereodirecting influence. X-ray crystallography has been instrumental in elucidating these structures. The following tables summarize key crystallographic parameters for several representative N-acyloxazolidinones, offering a comparative overview for researchers.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | Monoclinic | Pn | 6.9924(9) | 5.1635(4) | 8.1820(10) | 108.8310(14) | 279.60(5) | 2 | [1] |
| 3-Acetyloxazolin-2-one | C₅H₅NO₃ | Orthorhombic | Pbca | 6.8375(6) | 12.0213(10) | 14.2226(13) | - | 1169.04(18) | 8 | [1] |
| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C₁₁H₁₇NO₃ | Monoclinic | P2₁ | 6.0628(2) | 8.7653(3) | 11.4000(4) | 103.538(2) | 588.99(4) | 2 | [2] |
| (2S,4S)-3-(2-Bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one | C₁₅H₁₈BrNO₃ | Orthorhombic | P2₁2₁2₁ | 9.2156(2) | 9.60630(10) | 16.9080(3) | - | 1496.83(4) | 4 | [2] |
Table 1: Unit Cell Parameters of Selected N-Acyloxazolidinones.
A detailed examination of bond lengths and angles within the oxazolidinone core reveals a largely planar ring structure, with some puckering observed depending on the substituents.[2] This relative rigidity is a key factor in the effective shielding of one face of the enolate in asymmetric synthesis, leading to high diastereoselectivity.[3]
| Compound | Bond | Length (Å) | Bond Angle | Angle (°) | Torsion Angle | Angle (°) | Ref. |
| (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | C9-N1 | 1.372(2) | - | - | C1–N1–C9–O3 | 155.19(19) | [2] |
| (2S,4S)-3-(2-Bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one | - | - | N1 Bond-angle sum | 354.5 | C1–N1–C9–O3 | 164.7(2) | [2] |
| (2S,4S)-2-tert-Butyl-4-methyl-5-oxo-oxazolidine-3-carboxylic acid phenyl ester | - | - | N1 Bond-angle sum | 349.6 | C1–N1–C9–O3 | 158.9(3) | [2] |
Table 2: Selected Bond Lengths, Angles, and Torsion Angles of Chiral Oxazolidin-5-ones.
Experimental Protocols
The synthesis and crystallization of N-acyloxazolidinones are critical steps for their use as chiral auxiliaries and for obtaining high-quality crystals for X-ray diffraction.
General Synthesis of N-Acyloxazolidinones
A common and effective method for the acylation of chiral oxazolidinones involves the use of an acid anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]
Materials:
-
Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one)
-
Acid anhydride (e.g., propionic anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the chiral oxazolidinone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid anhydride to the solution.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Crystallization
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or by layering a poor solvent over a solution of the purified compound.
Procedure for Crystallization of 3-Acetyloxazolidin-2-one: [1]
-
Prepare a saturated solution of 3-acetyloxazolidin-2-one in a suitable solvent (e.g., a toluene extract).
-
Add a miscible anti-solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid.
-
Allow the solution to stand at a reduced temperature (e.g., in a refrigerator or freezer).
-
Collect the resulting crystals by filtration.
Visualizing Key Processes
Graphviz diagrams provide a clear representation of the logical and experimental workflows involving N-acyloxazolidinones.
References
The Architect's Toolkit: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries represent a foundational and robust strategy for achieving high levels of asymmetric induction, enabling the selective synthesis of a single enantiomer of a target molecule. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies of three of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Camphorsultams.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] This covalent attachment induces a chiral environment, directing a subsequent chemical transformation to occur with high diastereoselectivity.[2] The newly formed diastereomers can often be separated, and upon cleavage of the auxiliary, the desired enantiomerically enriched product is obtained.[1] A key advantage of this methodology is that the auxiliary can often be recovered and reused, enhancing the overall efficiency of the process.[2]
The general workflow of an asymmetric synthesis employing a chiral auxiliary follows a three-step sequence:
-
Attachment: Covalent coupling of the chiral auxiliary to the substrate.
-
Diastereoselective Reaction: The key bond-forming reaction that creates the new stereocenter(s).
-
Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries.[3] They are particularly effective in controlling the stereochemical outcome of enolate reactions, such as alkylations and aldol additions.[4] The stereoselectivity arises from the rigid chelated transition state formed upon enolization, where the substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate.[3]
Caption: Mechanism of stereoselective alkylation using an Evans' oxazolidinone auxiliary.
Quantitative Data for Evans' Oxazolidinone Auxiliaries
| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Excess (de) | Reference |
| Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | [5] |
| Alkylation | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | [6] |
| Aldol | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | [3] |
| Aldol | N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 97:3 | [7] |
Experimental Protocols for Evans' Oxazolidinone Auxiliaries
Protocol 1: Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone [5]
-
Step 1: Enolate Formation. To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.05 eq, freshly prepared) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Step 2: Alkylation. Add allyl iodide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Step 3: Work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
-
Step 4: Auxiliary Cleavage. The chiral auxiliary can be removed by hydrolysis with lithium hydroxide and hydrogen peroxide to afford the corresponding carboxylic acid.
Myers' Pseudoephedrine Amide Auxiliaries
Andrew G. Myers developed the use of pseudoephedrine as a practical and inexpensive chiral auxiliary.[8] Both enantiomers of pseudoephedrine are readily available.[8] Amides derived from pseudoephedrine undergo highly diastereoselective alkylations and aldol reactions.[8][9] The stereocontrol is believed to arise from a rigid, chelated enolate structure where the lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, effectively blocking one face of the enolate.[8] The presence of lithium chloride is often crucial for achieving high levels of diastereoselectivity.[8]
Caption: Chelation-controlled transition state in Myers' asymmetric alkylation.
Quantitative Data for Myers' Pseudoephedrine Amide Auxiliaries
| Reaction Type | Substrate | Electrophile/Aldehyde | Diastereomeric Excess (de) | Reference |
| Alkylation | N-Propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | ≥99% | [10] |
| Alkylation | N-Butyryl-(1S,2S)-pseudoephedrine | Methyl iodide | 98% | [8] |
| Aldol | N-Propionyl-(1S,2S)-pseudoephedrine | Benzaldehyde | >95:5 (syn) | [11] |
| Conjugate Addition | N-Crotonyl-(1R,2R)-pseudoephedrine | Me₂CuLi | >98% | [12] |
Experimental Protocols for Myers' Pseudoephedrine Amide Auxiliaries
Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide [8][10]
-
Step 1: Preparation. To a flame-dried, three-necked flask under argon, add anhydrous lithium chloride (6.0 eq) and anhydrous THF (to achieve 0.1 M final concentration of the amide). Cool the suspension to -78 °C.
-
Step 2: Enolate Formation. In a separate flask, prepare a solution of LDA by adding n-butyllithium (2.1 eq) to diisopropylamine (2.25 eq) in THF at -78 °C. Add this LDA solution to the LiCl suspension. Add a solution of the pseudoephedrine amide (1.0 eq) in THF to the cold LDA/LiCl mixture. Stir at -78 °C for 30 min, then warm to 0 °C for 10 min, and then to room temperature for 5 min before re-cooling to 0 °C.
-
Step 3: Alkylation. Add the alkyl halide (1.5-4.0 eq) to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Step 4: Work-up and Cleavage. Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate. The auxiliary can be cleaved by acidic or basic hydrolysis to yield the carboxylic acid, or by reduction with reagents like lithium amidotrihydroborate (LAB) to give the primary alcohol.[13]
Oppolzer's Camphorsultam Auxiliaries
Oppolzer's camphorsultams are a class of chiral auxiliaries derived from camphor, a readily available natural product.[14] These auxiliaries are particularly effective in a wide range of asymmetric transformations, including Diels-Alder reactions, aldol reactions, and alkylations.[14] The rigid bicyclic structure of the camphorsultam provides excellent steric shielding, leading to high levels of diastereoselectivity.[15] The stereochemical outcome is often rationalized by a chelated transition state where a Lewis acid coordinates to both the carbonyl oxygen and a sulfonyl oxygen.[15]
Caption: Lewis acid-chelated transition state in an Oppolzer's sultam-directed Diels-Alder reaction.
Quantitative Data for Oppolzer's Camphorsultam Auxiliaries
| Reaction Type | Substrate | Diene/Electrophile/Aldehyde | Diastereomeric Excess (de) | Reference |
| Diels-Alder | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | >99% (endo) | [15] |
| Diels-Alder | N-Crotonoyl-(2R)-bornane-10,2-sultam | Isoprene | 97% | [15] |
| Aldol | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | >98% (syn) | [16] |
| Alkylation | N-(Bromoacetyl)-(2R)-bornane-10,2-sultam | NaN₃ | >99% | [17] |
Experimental Protocols for Oppolzer's Camphorsultam Auxiliaries
Protocol 3: Asymmetric Diels-Alder Reaction with an N-Acryloylsultam [15]
-
Step 1: Reaction Setup. To a solution of the N-acryloyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (3.0 eq).
-
Step 2: Lewis Acid Addition. Add a solution of diethylaluminum chloride (1.1 eq) in hexanes dropwise to the stirred reaction mixture.
-
Step 3: Reaction and Work-up. Stir the reaction at -78 °C for 3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 4: Auxiliary Cleavage. The chiral auxiliary can be removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiAlH₄) to afford the corresponding carboxylic acid or alcohol, respectively. The auxiliary can be recovered.[15]
Conclusion
Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. The Evans', Myers', and Oppolzer auxiliaries, each with their unique structural features and modes of action, provide reliable and predictable methods for the construction of chiral molecules. Their continued application in the synthesis of complex natural products and pharmaceuticals underscores their enduring importance in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for scientists engaged in the pursuit of enantiomerically pure compounds.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. synarchive.com [synarchive.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
The Evans Auxiliary Derived from L-Phenylalanine: A Comprehensive Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the (S)-4-benzyl-2-oxazolidinone, an Evans auxiliary derived from the readily available amino acid L-phenylalanine. This powerful chiral auxiliary has become an indispensable tool in modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds with a high degree of predictability and control. This document details its synthesis, application in asymmetric alkylation and aldol reactions, and subsequent cleavage, providing researchers and professionals in drug development with the necessary information for its effective implementation.
Introduction
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of two diastereomeric pathways. The Evans oxazolidinone auxiliaries, first popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries.[1] The (S)-4-benzyl-2-oxazolidinone, derived from L-phenylalanine, offers several advantages, including its crystalline nature, which facilitates purification, and the presence of a UV-active chromophore for easy detection.[2]
Synthesis of (S)-4-Benzyl-2-oxazolidinone
The most common route to (S)-4-benzyl-2-oxazolidinone begins with the reduction of L-phenylalanine to the corresponding amino alcohol, (S)-phenylalaninol, followed by cyclization.
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone
Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol
-
A dry, 3-L, three-necked flask equipped with a mechanical stirrer and a reflux condenser is charged with 165 g (1.00 mol) of (S)-phenylalanine and 500 mL of anhydrous tetrahydrofuran (THF).
-
To this slurry, 123 mL (1.00 mol) of boron trifluoride etherate is added dropwise over 30 minutes with stirring. The mixture is then heated to reflux for 2 hours, resulting in a clear solution.
-
A 2.0 M solution of borane-dimethyl sulfide complex in THF (550 mL, 1.10 mol) is added carefully to the refluxing solution over 100 minutes. Vigorous gas evolution is observed.
-
After the addition is complete, the solution is refluxed for an additional 4 hours.
-
The reaction is cooled to room temperature, and the excess borane is quenched by the slow addition of 125 mL of a 1:1 THF/water solution, followed by 750 mL of 5 M aqueous sodium hydroxide.
-
The resulting biphasic mixture is refluxed for 12 hours, cooled, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-phenylalaninol as a white solid (typically 111–113 g, 73–75% yield).[3]
Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone
-
A 1-L, three-necked flask equipped with a mechanical stirrer and a distillation head is charged with 151 g (1.00 mol) of (S)-phenylalaninol and 250 mL (2.06 mol) of diethyl carbonate.
-
The mixture is heated to 135°C in an oil bath with stirring until the solid dissolves.
-
Ethanol is distilled from the reaction mixture.
-
After cooling, the reaction mixture is diluted with 750 mL of dichloromethane and washed with 750 mL of water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give a white crystalline solid.
-
Recrystallization from a 2:1 ethyl acetate/hexane solution affords (S)-4-benzyl-2-oxazolidinone as large white plates (typically 136–138 g, 78–79% yield).[3]
N-Acylation of the Chiral Auxiliary
Prior to its use in asymmetric synthesis, the oxazolidinone auxiliary must be acylated. The following protocol describes the N-acylation with propionyl chloride to form (S)-4-benzyl-3-propionyloxazolidin-2-one, a common substrate for asymmetric alkylation and aldol reactions.
Experimental Protocol: N-Propionylation
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C under an argon atmosphere, n-butyllithium (1.05 eq, as a solution in hexanes) is added dropwise.
-
The resulting solution is stirred at -78°C for 30 minutes.
-
Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78°C for 1 hour before being allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-4-benzyl-3-propionyloxazolidin-2-one.[4]
Asymmetric Alkylation
The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation. The stereochemical outcome is dictated by the chelated Z-enolate, where the benzyl group of the auxiliary shields one face, directing the incoming electrophile to the opposite side.
Experimental Protocol: Asymmetric Alkylation with Benzyl Bromide
-
A solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere.
-
A solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78°C to form the sodium enolate.
-
Benzyl bromide (1.2 eq) is then added dropwise.
-
The reaction is stirred at -78°C for 2-4 hours.
-
The reaction is quenched at -78°C with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio can be determined by GC or NMR analysis of the crude product, which can then be purified by flash column chromatography.[5]
Quantitative Data for Asymmetric Alkylation
| Electrophile (R-X) | Base | Diastereomeric Ratio (S,S):(S,R) | Yield (%) |
| Allyl Iodide | NaHMDS | 98:2 | 61-77 |
| Benzyl Bromide | LDA | >98:2 | ~85 |
| Methyl Iodide | NaHMDS | ~90:10 | ~70 |
Note: Yields and diastereoselectivities are representative and can vary based on specific reaction conditions.[5][6]
Asymmetric Aldol Reaction
The Evans aldol reaction is a cornerstone of stereoselective synthesis, reliably producing syn-aldol products with high diastereoselectivity. The reaction proceeds through a chair-like Zimmerman-Traxler transition state of the boron Z-enolate.
Stereochemical Model: The Zimmerman-Traxler Transition State
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state. The boron Z-enolate reacts with the aldehyde, which orients its largest substituent in a pseudo-equatorial position to minimize steric interactions. The benzyl group of the auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction
-
To a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous dichloromethane at -78°C under an argon atmosphere, dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
The mixture is stirred at -78°C for 30 minutes, then warmed to 0°C and stirred for an additional 30 minutes to ensure complete formation of the boron enolate.
-
The solution is cooled back to -78°C, and isobutyraldehyde (1.5 eq) is added dropwise.
-
The reaction is stirred at -78°C for 20-30 minutes, then at 0°C for 1-2 hours.
-
The reaction is quenched at 0°C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour at 0°C.
-
The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the syn-aldol adduct.[4]
Quantitative Data for Asymmetric Aldol Reactions
| Aldehyde (R'CHO) | R' | Yield (%) | Diastereoselectivity (syn:anti) |
| Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |
| Benzaldehyde | Phenyl | ~80-90 | >98:2 |
| Propionaldehyde | Ethyl | ~85 | >95:5 |
| Acetaldehyde | Methyl | ~75-85 | >95:5 |
Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.[4]
Cleavage of the Chiral Auxiliary
A key advantage of the Evans auxiliary is its facile removal under various conditions to furnish a range of functionalities, often with recovery of the auxiliary for reuse.
Caption: Cleavage methods for the N-acyl oxazolidinone adduct.
Experimental Protocols for Cleavage
A. Hydrolytic Cleavage to Carboxylic Acids
-
The N-acyl oxazolidinone adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0°C.
-
30% aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
The reaction is stirred at 0°C for 2 hours, then warmed to room temperature and stirred for an additional 2 hours.
-
The excess peroxide is quenched by the addition of an aqueous solution of sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate to recover the chiral auxiliary.
-
The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate to isolate the chiral carboxylic acid.
B. Reductive Cleavage to Primary Alcohols
-
To a solution of the N-acyl oxazolidinone adduct in anhydrous diethyl ether at 0°C, lithium borohydride (LiBH₄) is added.
-
The reaction is stirred at 0°C until completion (monitored by TLC).
-
The reaction is quenched by the careful addition of water.
-
The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by chromatography to yield the chiral primary alcohol and the recovered auxiliary.
Conclusion
The Evans auxiliary derived from L-phenylalanine is a robust and versatile tool for asymmetric synthesis. Its ease of preparation, predictable stereochemical control in key carbon-carbon bond-forming reactions, and straightforward removal make it an invaluable asset for the synthesis of complex, enantiomerically pure molecules in both academic research and industrial drug development. The detailed protocols and quantitative data presented in this guide are intended to facilitate its successful application in the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. york.ac.uk [york.ac.uk]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
Technical Guide: Safe Handling and Storage of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and key applications of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis and a modulator of key cellular signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol [1] |
| CAS Number | 131685-53-5[1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 44-46 °C[1] |
| Boiling Point | 396.6 °C at 760 mmHg[2] |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Flash Point | 193.7 ± 19.3 °C[2] |
| Optical Rotation | [α]D²⁰ = -103 ± 5º (c=1 in EtOH)[1] |
| Solubility | Soluble in Chloroform, Ethanol.[3] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.[2][4]
Handling Procedures
-
Handle in a well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Storage and Disposal
Proper storage is crucial to maintain the integrity of the compound.
Storage Conditions
-
Keep in a dry, cool, and well-ventilated place.[2][4] Recommended storage temperature is between 0-8 °C.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[5]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]
-
In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]
Fire and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.[5]
-
Environmental Precautions: Should not be released into the environment.[5]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]
Experimental Protocols
This compound is widely used as a chiral auxiliary in asymmetric synthesis, such as the Evans aldol reaction, to achieve high stereoselectivity.[6]
Asymmetric Aldol Reaction
This protocol describes the formation of a syn-aldol adduct using this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous solvent (e.g., THF)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.[6]
-
-
Aldol Addition:
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-aldol adduct.
-
Mandatory Visualizations
Experimental Workflow: Asymmetric Aldol Reaction
Caption: A generalized workflow for performing an Evans asymmetric aldol reaction.
Signaling Pathway: Activation of JNK/p38 MAPK
This compound is used in the preparation of anisomycin analogues which are known activators of the JNK/SAPK1 and p38/SAPK2 pathways.[7][8] These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis.[9]
Caption: A simplified diagram of the JNK and p38 MAPK signaling cascades activated by anisomycin analogues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 131685-53-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a key chiral auxiliary in asymmetric synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document combines qualitative information with established principles of organic chemistry to predict solubility in a range of common organic solvents. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings.
Introduction to this compound
This compound is a widely used chiral auxiliary in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, makes understanding its physical properties, such as solubility, crucial for reaction design, optimization, and purification. The compound is a white to light yellow crystalline powder with a melting point of approximately 44-46 °C.[1][2]
Predicted and Reported Solubility in Organic Solvents
The molecular structure of this compound, featuring a polar oxazolidinone ring and a nonpolar benzyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various organic solvents.
Key Structural Features Influencing Solubility:
-
Polar Oxazolidinone Core: The lactam and carbonate functionalities within the oxazolidinone ring contain polar carbonyl groups and a nitrogen atom, capable of dipole-dipole interactions and hydrogen bonding with protic solvents.
-
Nonpolar Benzyl Group: The benzyl substituent introduces a significant nonpolar character to the molecule, favoring interactions with nonpolar solvents through van der Waals forces.
-
Propionyl Group: This acyl group adds to the overall size and contributes to the polarity of the imide linkage.
Based on these features and available qualitative data, the following table summarizes the expected and reported solubility of this compound in a selection of common organic solvents.
| Solvent | Solvent Polarity | Predicted/Reported Solubility | Rationale |
| Chloroform (CHCl₃) | Moderately Polar | Soluble [3] | The moderate polarity of chloroform can effectively solvate both the polar and nonpolar regions of the molecule. |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble [3] | As a polar protic solvent, ethanol can engage in hydrogen bonding with the carbonyl oxygens of the oxazolidinone ring. |
| Dichloromethane (CH₂Cl₂) | Moderately Polar | Likely Soluble | Similar to chloroform, dichloromethane is a good solvent for many organic compounds with mixed polarity. A related, more hindered oxazolidinone showed some solubility in CH₂Cl₂.[4] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Likely Soluble | Ethyl acetate is a versatile solvent capable of solvating a wide range of organic molecules. |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Likely Soluble | The polar aprotic nature of acetone allows it to interact with the polar functionalities of the solute. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Likely Soluble | THF is a good solvent for many organic solids and is often used in reactions involving oxazolidinone auxiliaries. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. A related oxazolidinone showed some solubility in DMF.[4] |
| Hexanes | Nonpolar | Likely Sparingly Soluble to Insoluble | The high polarity of the oxazolidinone ring is unlikely to be effectively solvated by the nonpolar alkane chains of hexanes. |
| Toluene | Nonpolar | Likely Moderately Soluble | The presence of the benzyl group in the solute may enhance solubility in aromatic solvents like toluene compared to aliphatic nonpolar solvents. |
| Methanol (CH₃OH) | Polar Protic | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.[5]
Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and a preliminary study may be needed to determine the optimal equilibration time. A common practice is to agitate for 24 to 48 hours.[6][7]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve by measuring the instrument response to a series of standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of this compound.
Caption: A flowchart of the shake-flask method for determining solubility.
Caption: Relationship between solvent polarity and predicted solubility.
Conclusion
References
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: A Technical Guide to Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral auxiliary, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a key reagent in asymmetric synthesis. This document details its commercial availability, typical purity specifications, and relevant experimental protocols. Furthermore, it explores its role in influencing signaling pathways, offering a valuable resource for researchers in organic synthesis and drug discovery.
Commercial Availability and Physical Properties
This compound is readily available from a variety of chemical suppliers. The compound is typically supplied as a white to off-white crystalline powder.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 131685-53-5 | [1][2] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Melting Point | 44-46 °C | [1][2] |
| Optical Rotation | [α]₂₀/D ≈ -102° to -103° (c=1 in ethanol) | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Purity Specifications from Commercial Suppliers
The purity of commercially available this compound is generally high, with most suppliers guaranteeing a purity of ≥98% or 99%. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Enantiomeric excess (ee) is also a critical parameter, typically specified as ≥99% by chiral HPLC.
| Supplier | Stated Purity | Analytical Method |
| Chem-Impex | ≥ 99% | HPLC |
| Sigma-Aldrich | 99% | HPLC (for ee) |
| TCI America | ≥ 98.0% | Not Specified |
| Fisher Scientific | ≥ 98.0+% | Not Specified |
| Echemi | 99% (Chemical/Medical Grade) | Not Specified |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of the parent oxazolidinone, (R)-4-Benzyl-2-oxazolidinone. This precursor is synthesized from the readily available and relatively inexpensive amino acid, L-phenylalanine.
Step 1: Synthesis of (R)-4-Benzyl-2-oxazolidinone from L-Phenylalanine
A common synthetic route involves the reduction of L-phenylalanine to the corresponding amino alcohol, followed by cyclization.
-
Reduction of L-Phenylalanine: L-phenylalanine is reduced to (R)-2-amino-3-phenyl-1-propanol. A typical procedure involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cyclization to (R)-4-Benzyl-2-oxazolidinone: The resulting amino alcohol is then cyclized. This can be achieved using reagents like diethyl carbonate in the presence of a base such as sodium ethoxide.
Step 2: Acylation to this compound
The final step is the acylation of the nitrogen atom of the oxazolidinone ring with propionyl chloride.
-
Protocol: To a solution of (R)-4-Benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at a reduced temperature (e.g., -78 °C), a strong base such as n-butyllithium is added to deprotonate the nitrogen. Subsequently, propionyl chloride is added to the reaction mixture. The reaction is then quenched, and the product is extracted and purified.
Purification
Purification of the final product is typically carried out by column chromatography on silica gel. The choice of eluent is crucial for obtaining high purity. A common solvent system is a mixture of hexanes and ethyl acetate.
Purity Determination by HPLC
While specific HPLC methods from suppliers are often proprietary, a general approach for determining the purity and enantiomeric excess of Evans' auxiliaries and their derivatives can be outlined.
-
For Purity Determination (Reversed-Phase HPLC):
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
For Enantiomeric Excess (Chiral HPLC):
-
Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives.
-
Mobile Phase: A mixture of alkanes (e.g., heptane or hexane) and an alcohol (e.g., isopropanol).
-
Detection: UV detection.
-
Role in Asymmetric Synthesis
This compound is a widely used Evans' chiral auxiliary. These auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The benzyl group at the C4 position provides a steric directing effect, leading to high diastereoselectivity in reactions such as aldol additions and alkylations. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.
Interaction with Signaling Pathways
Recent research has indicated that some chiral molecules can have biological activity. This compound has been identified as an activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in cellular responses to stress, inflammation, and apoptosis.
The precise mechanism of activation by this specific molecule is a subject of ongoing research. However, the general cascade of these pathways is well-established. Environmental stresses and inflammatory cytokines can trigger a cascade of protein phosphorylations, leading to the activation of JNK and p38. These activated kinases then phosphorylate downstream transcription factors, which in turn regulate the expression of genes involved in various cellular processes.
Conclusion
This compound is a commercially accessible and high-purity chiral auxiliary that is indispensable for stereoselective synthesis in both academic and industrial research. Its utility in directing stereochemical outcomes is well-documented. Furthermore, its emerging role as a modulator of key cellular signaling pathways presents new avenues for its application in chemical biology and drug discovery. This guide provides essential technical information to support the effective use of this versatile compound.
References
Methodological & Application
Application Notes and Protocols: Diastereoselective Aldol Reaction Using (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds with a high degree of predictability and control.[1] This methodology is foundational in the synthesis of complex molecules, particularly in the development of pharmaceuticals and the total synthesis of natural products. The reaction employs a chiral auxiliary, such as (R)-(-)-4-Benzyl-2-oxazolidinone, which is temporarily incorporated into the molecule to direct the stereochemical outcome of the reaction. The high diastereoselectivity is achieved through a well-defined, chair-like transition state, making this reaction a reliable strategy for installing two contiguous stereocenters.[1]
Reaction Principle and Stereochemical Control
The stereochemical outcome of the Evans aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model.[1][2][3][4] The process involves several key steps that ensure high diastereoselectivity:
-
Formation of the (Z)-Enolate: The N-acylated oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA). This combination selectively generates the (Z)-enolate.[1]
-
Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]
-
Stereodirection by the Auxiliary: The benzyl substituent at the C4 position of the (R)-oxazolidinone sterically shields one face of the enolate. To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters. This controlled approach consistently leads to the formation of the syn-aldol product.[1]
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Experimental Workflow
The overall experimental process for a typical asymmetric aldol reaction using the (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone auxiliary involves three main stages: N-acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage and removal of the auxiliary to yield the desired chiral product and recover the auxiliary.[1]
Caption: General experimental workflow for the diastereoselective aldol reaction.
Quantitative Data Summary
The boron-mediated aldol reaction of this compound with various aldehydes consistently produces the corresponding syn-aldol adducts with high yields and excellent diastereoselectivity.
| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 |
| 2 | Benzaldehyde | Phenyl | ~80-90 | >98:2 |
| 3 | Propionaldehyde | Ethyl | ~85 | >95:5 |
| 4 | Acetaldehyde | Methyl | ~75-85 | >95:5 |
| Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.[1] |
Experimental Protocols
Protocol 1: N-Acylation of (R)-(-)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the required N-propionyl imide.[1][5]
Materials:
-
(R)-(-)-4-Benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-(-)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the boron-mediated aldol reaction of the N-propionyl oxazolidinone with an aldehyde (e.g., isobutyraldehyde).[1]
Materials:
-
This compound (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂ (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.5 eq)
-
Methanol
-
pH 7 phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the syn-aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the oxazolidinone auxiliary to yield the corresponding β-hydroxy carboxylic acid.[6][7]
Materials:
-
Syn-aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final β-hydroxy carboxylic acid.
References
Application Notes and Protocols: Asymmetric Alkylation with (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Evans asymmetric alkylation is a powerful and widely utilized method in organic synthesis for the stereoselective construction of α-substituted chiral carboxylic acids and their derivatives. This method employs a chiral auxiliary, an oxazolidinone, to direct the alkylation of an enolate, leading to a high degree of stereocontrol. This document provides a detailed protocol for the asymmetric alkylation of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a commonly used Evans auxiliary. The (R)-4-benzyl-2-oxazolidinone auxiliary is effective in directing the stereoselective alkylation of the corresponding N-propionyl imide.[1][2] The steric hindrance provided by the benzyl group at the C4 position of the oxazolidinone ring shields one face of the enolate, guiding the electrophile to the opposite, less hindered face.[1] This process typically proceeds with high diastereoselectivity, often exceeding 98:2.[3][4]
Principle and Stereochemical Rationale
The remarkable stereoselectivity of the Evans asymmetric alkylation is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures.[1][5] The substituent at the 4-position of the oxazolidinone ring (in this case, a benzyl group) sterically directs the incoming electrophile to the opposite face of the enolate. This results in the formation of a new stereocenter with a predictable absolute configuration.
Experimental Workflow
The overall experimental workflow for the asymmetric alkylation using this compound can be summarized in three main steps: N-acylation of the chiral auxiliary, diastereoselective alkylation of the resulting imide, and subsequent cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary.
Caption: General workflow for asymmetric alkylation using an Evans chiral auxiliary.
Quantitative Data Summary
The diastereoselectivity of the alkylation is highly dependent on the nature of the base, solvent, and electrophile. The following table summarizes representative data for the alkylation of the sodium enolate of this compound.
| Entry | Electrophile (R-X) | Product (R) | Diastereoselectivity (ds) | Yield (%) |
| 1 | Benzyl bromide | Benzyl | >99:1 | ~90 |
| 2 | Allyl iodide | Allyl | 98:2 | ~95 |
| 3 | Ethyl iodide | Ethyl | 97:3 | ~85 |
| 4 | Isopropyl iodide | Isopropyl | 95:5 | ~80 |
Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.
Detailed Experimental Protocols
Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the required N-propionyl imide.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone with an electrophile, such as benzyl bromide.[1]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of NaHMDS or LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[1]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[1]
-
Purify the product by flash column chromatography.
Protocol 3: Auxiliary Cleavage
This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous layer can be extracted with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~1-2 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x) to isolate the chiral carboxylic acid.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
Mechanism of Stereocontrol
The high diastereoselectivity is achieved through a well-defined transition state. The (Z)-enolate forms a rigid chelate with the lithium or sodium cation. The bulky benzyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Stereochemical model for the Evans asymmetric alkylation.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.
Conclusion
The asymmetric alkylation protocol using this compound is a robust and highly reliable method for the synthesis of enantioenriched α-substituted carboxylic acids. The high diastereoselectivity, predictable stereochemical outcome, and the ability to recover the chiral auxiliary make this a valuable tool in academic research and industrial drug development. The detailed protocols provided herein should serve as a practical guide for researchers employing this powerful synthetic transformation.
References
Application Notes and Protocols: Generating Z-Enolates from (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, an Evans auxiliary, is a cornerstone in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. A critical step in its application is the highly selective generation of the (Z)-enolate, which subsequently directs the stereochemical outcome of alkylation and aldol reactions. This document provides detailed protocols for the generation of (Z)-enolates from this chiral auxiliary using various common methods and summarizes the expected high diastereoselectivity of subsequent reactions, which serves as a strong indicator of successful (Z)-enolate formation.
Reaction Principle
The stereoselective formation of the (Z)-enolate from N-acyloxazolidinones is primarily governed by steric interactions. The bulky benzyl group on the oxazolidinone ring directs the deprotonation to occur in a way that minimizes steric clash, leading to the thermodynamically more stable (Z)-enolate. This stereocontrol is crucial for the subsequent diastereoselective reactions.
Data Presentation
The following tables summarize the high diastereoselectivities achieved in reactions proceeding through the (Z)-enolate of N-acyloxazolidinones. This high level of stereocontrol in the final product is a direct consequence of the selective formation of the (Z)-enolate intermediate.
Table 1: Diastereoselectivity of Alkylation of Evans Oxazolidinone Enolates
| Entry | Base/Conditions | Electrophile (E+) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | LDA, THF, 0 °C | PhCH₂Br | >99:1 | [1] |
| 2 | NaHMDS, THF, -78 °C | CH₃I | 91:9 | [1] |
| 3 | LDA, THF, 0 °C | CH₃I | - | [1] |
| 4 | NaHMDS, TMEDA/toluene, -20 °C | CH₃I | 11:1 | [2][3] |
Table 2: Diastereoselectivity of Aldol Reactions via Titanium Enolates
| Entry | Aldehyde | Diastereomeric Ratio ('Evans syn' : other) | Reference |
| 1 | Benzaldehyde | 97:3 | [4] |
| 2 | p-Nitrobenzaldehyde | 73:27 | [4] |
| 3 | p-Chlorobenzaldehyde | 95:5 | [4] |
| 4 | p-Anisaldehyde | 96:4 | [4] |
Experimental Protocols
Protocol 1: Generation of the Lithium (Z)-Enolate using LDA and Subsequent Alkylation
This protocol describes the formation of the lithium (Z)-enolate using lithium diisopropylamide (LDA) followed by alkylation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula or syringe to the oxazolidinone solution. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithium (Z)-enolate is typically rapid and highly selective.
-
Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2-1.5 equivalents) dropwise. The reaction temperature and time will vary depending on the reactivity of the electrophile. For reactive electrophiles like benzyl bromide, the reaction can be stirred at -78 °C to 0 °C for several hours.[1]
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Generation of the Boron (Z)-Enolate and Subsequent Aldol Reaction
This protocol details the formation of a boron (Z)-enolate, which is particularly useful for highly diastereoselective aldol reactions.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Aldehyde (e.g., benzaldehyde)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ or Et₂O. Cool the solution to -78 °C or 0 °C depending on the specific procedure. Add Bu₂BOTf (1.1-1.2 equivalents) dropwise, followed by the slow addition of DIPEA or Et₃N (1.2-1.5 equivalents). Stir the mixture for 30-60 minutes at the same temperature to form the boron (Z)-enolate.
-
Aldol Reaction: To the enolate solution, add the freshly distilled aldehyde (1.1 equivalents) dropwise at -78 °C. Stir the reaction mixture at -78 °C for a specified time (e.g., 30 minutes to 2 hours), then allow it to warm to 0 °C or room temperature and stir for an additional period (e.g., 1-3 hours).
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C to oxidize the boron species. Stir vigorously for at least 1 hour.
-
Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, filter, and concentrate. The crude product is then purified by flash column chromatography.
Protocol 3: Generation of the Titanium (Z)-Enolate and Subsequent Aldol Reaction
This protocol outlines the use of titanium tetrachloride to generate a titanium (Z)-enolate for aldol reactions.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
Diisopropylethylamine (DIPEA) or another hindered tertiary amine (e.g., triethylamine is sometimes used)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂. Cool the solution to -78 °C. Add TiCl₄ (1.1-1.5 equivalents) dropwise. The solution will likely turn a deep color. After stirring for a few minutes, add DIPEA (1.1-1.5 equivalents) dropwise. Stir the mixture at -78 °C for 1-2 hours to form the titanium (Z)-enolate.[4]
-
Aldol Reaction: Add the aldehyde (1.1 equivalents) to the enolate solution at -78 °C. Stir for 1-3 hours at this temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General workflow for the generation of (Z)-enolates and subsequent C-C bond formation.
Caption: Stereochemical model for the formation of the (Z)-enolate and subsequent alkylation.
Note: The images in the DOT script above are placeholders. In a real-world application, these would be replaced with actual chemical structure diagrams.
References
Application Notes and Protocols for the Acylation of (R)-4-benzyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-benzyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern asymmetric synthesis, renowned for its ability to direct stereoselective transformations. The foundational step for its application is the N-acylation, which attaches the substrate of interest to the chiral auxiliary. The efficiency and methodology of this acylation are critical for the overall success of the synthetic sequence. This document provides detailed application notes and experimental protocols for the step-by-step acylation of (R)-4-benzyl-2-oxazolidinone, targeting researchers, scientists, and drug development professionals.
The N-acylation of this Evans auxiliary is typically achieved through two primary methods: deprotonation with a strong base followed by reaction with an acyl chloride, or a milder, Lewis acid-catalyzed reaction with an acid anhydride. A third, less common but effective method involves the use of acid fluorides. The choice of method depends on the nature of the acyl group, the scale of the reaction, and the desired reaction conditions.
Quantitative Data Summary
The selection of an acylation protocol can significantly impact the yield and purity of the desired N-acyl oxazolidinone. The following table summarizes typical yields for different acylation methods for comparative analysis.
| Acylation Method | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Strong Base Deprotonation | Acryloyl chloride | n-Butyllithium | THF | -78 to RT | High | [1] |
| Strong Base Deprotonation | Propionic anhydride | n-Butyllithium | THF | -78 | 80 | [2] |
| Lewis Acid Catalysis | Propionic anhydride | DMAP (catalytic) | Toluene | Reflux | High | |
| Acid Fluoride Method | Various acyl fluorides | iPr2NEt or NEt3 | CH2Cl2 | 0 to RT | 72-98 | |
| Oxidative N-heterocyclic Carbene (NHC) Catalysis | Aldehydes | NHC/Oxidant | EtOAc | RT | Good to Excellent |
Reaction Principle and Logical Workflow
The acylation of (R)-4-benzyl-2-oxazolidinone involves the nucleophilic attack of the nitrogen atom of the oxazolidinone ring on the electrophilic carbonyl carbon of the acylating agent. The two primary methods differ in how the nucleophilicity of the oxazolidinone is enhanced.
-
Strong Base Method (e.g., n-BuLi): The acidic N-H proton of the oxazolidinone is abstracted by a strong base, typically n-butyllithium, at low temperatures to form a lithium amide enolate. This highly nucleophilic species then readily reacts with an electrophilic acyl source, such as an acyl chloride.
-
Catalytic Method (e.g., DMAP): In the presence of an acyl anhydride, a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. The neutral oxazolidinone is sufficiently nucleophilic to react with this intermediate, regenerating the DMAP catalyst.[3] This method avoids the use of strong, pyrophoric bases and cryogenic temperatures.
The general workflow for the acylation process is depicted below, highlighting the key stages from starting materials to the purified product.
Experimental Protocols
The following are detailed protocols for the two most common methods of N-acylation of (R)-4-benzyl-2-oxazolidinone.
Protocol 1: Acylation using n-Butyllithium and Acyl Chloride
This protocol is adapted for the synthesis of N-acryloyl-(R)-4-benzyl-2-oxazolidinone and is a robust method for a wide range of acyl chlorides.[1]
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Acyl chloride (e.g., acryloyl chloride, propionyl chloride)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF (to make a ~0.1 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn milky or a precipitate may form.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: DMAP-Catalyzed Acylation using Acid Anhydride
This protocol describes a milder approach to N-acylation, avoiding cryogenic temperatures and pyrophoric reagents.[3]
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Acid anhydride (e.g., propionic anhydride) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous toluene or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (R)-4-benzyl-2-oxazolidinone (1.0 eq), DMAP (0.1 eq), and anhydrous toluene (to make a ~0.2 M solution).
-
Add triethylamine (1.5 eq) followed by the acid anhydride (1.5 eq).
-
Heat the reaction mixture to reflux (in toluene) or stir at room temperature (in THF, may require longer reaction times, e.g., overnight).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.
-
Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
-
Solvents like THF and toluene are flammable. Ensure all heating is done using a heating mantle and that no open flames are present.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The N-acylation of (R)-4-benzyl-2-oxazolidinone is a critical entry point for a wide array of asymmetric transformations. The choice between the strong-base n-BuLi method and the milder DMAP-catalyzed method allows for flexibility depending on the substrate and available laboratory resources. The protocols provided herein offer robust and reliable procedures for achieving this key transformation, empowering researchers to construct complex chiral molecules with high fidelity.
References
Application Notes and Protocols for the Cleavage of Oxazolidinone Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The oxazolidinone chiral auxiliary, pioneered by David A. Evans, is a powerful tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds.[1][2] Following the desired stereoselective transformation, the efficient and clean removal of the auxiliary is a critical final step to furnish the target chiral molecule.[3][4] The choice of cleavage method is dictated by the desired functional group in the final product, such as a carboxylic acid, primary alcohol, aldehyde, or ester.[3][4] This document provides detailed protocols for the most common methods of oxazolidinone auxiliary cleavage, including hydrolytic, reductive, and transesterification procedures.
Hydrolytic Cleavage to Yield Chiral Carboxylic Acids
Hydrolytic cleavage is the most common method for removing the oxazolidinone auxiliary to generate the corresponding carboxylic acid. The standard and most effective protocol utilizes lithium hydroxide in the presence of hydrogen peroxide.[1][5][6]
Data Summary of Hydrolytic Cleavage Conditions
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| Basic Hydrolysis | LiOH, H₂O₂ | THF/H₂O | 0 - 25 | 85 - 95 | Carboxylic Acid |
| Basic Hydrolysis | NaOH, H₂O | MeOH | Reflux | 70 - 90 | Carboxylic Acid |
| Acidic Hydrolysis | H₂SO₄, H₂O | Dioxane | 100 | 70 - 85 | Carboxylic Acid |
| Acidic Hydrolysis | TFA, H₂O | CH₂Cl₂ | 0 - 25 | Substrate Dependent | Carboxylic Acid |
Table compiled from information in[3]
Experimental Protocol: Lithium Hydroperoxide Cleavage
This protocol is adapted from the widely used Evans procedure.[1][7]
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a pre-cooled (0 °C) solution of 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide monohydrate (2.0 equiv).[3]
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature.[3]
-
Work-up:
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane to remove the liberated oxazolidinone auxiliary.
-
Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
-
Purification: Purify the carboxylic acid by column chromatography or recrystallization as needed.
Safety Note: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a safety risk in the presence of flammable organic solvents.[1] It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.
Visualization of Hydrolytic Cleavage
Caption: Hydrolytic cleavage of an N-acyl oxazolidinone to a carboxylic acid.
Reductive Cleavage to Yield Chiral Primary Alcohols and Aldehydes
Reductive cleavage of the N-acyl oxazolidinone provides access to valuable chiral primary alcohols and aldehydes. The choice of the hydride reagent is critical in determining the final product.[3][4]
Data Summary of Reductive Cleavage Conditions
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| LiBH₄ | THF, H₂O | 0 - 25 | 80 - 95 | Primary Alcohol |
| LiAlH₄ | THF | 0 - 65 | 85 - 98 | Primary Alcohol |
| DIBAL-H | CH₂Cl₂ | -78 | 75 - 90 | Aldehyde |
Table compiled from information in[3]
Experimental Protocol: Reductive Cleavage to a Primary Alcohol with LiBH₄
Materials:
-
N-acyl oxazolidinone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting primary alcohol and the recovered auxiliary by column chromatography.
Visualization of Reductive Cleavage Pathways
Caption: Reductive cleavage pathways of N-acyl oxazolidinones.
Transesterification to Yield Chiral Esters
For instances where the desired product is an ester, direct transesterification of the N-acyl oxazolidinone offers an efficient route, circumventing the need for a separate esterification step after cleavage.[3]
Data Summary of Transesterification Conditions
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type |
| NaOMe | MeOH | 0 - 25 | 80 - 95 | Methyl Ester |
| Ti(OiPr)₄ | iPrOH | Reflux | 75 - 90 | Isopropyl Ester |
Experimental Protocol: Transesterification with Sodium Methoxide
Materials:
-
N-acyl oxazolidinone substrate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add the solution of sodium methoxide in methanol (1.1 - 1.5 equiv) dropwise.
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Work-up:
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting methyl ester and the recovered auxiliary by column chromatography.
Visualization of Cleavage Methodologies Workflow
Caption: Decision workflow for selecting an oxazolidinone cleavage method.
References
Application of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a renowned Evans chiral auxiliary, stands as a cornerstone in modern asymmetric synthesis. Its remarkable ability to direct stereoselective carbon-carbon bond formations has made it an indispensable tool in the construction of complex chiral molecules, particularly in the total synthesis of natural products. This chiral auxiliary provides a robust and predictable method for establishing stereocenters, a critical challenge in the synthesis of biologically active compounds. The underlying principle of its efficacy lies in the formation of a rigid, chelated (Z)-enolate, which, due to the steric hindrance imposed by the benzyl group at the C4 position, directs the approach of electrophiles to one specific face. This results in the formation of new stereocenters with a high degree of diastereoselectivity.
This document provides detailed application notes on the use of this compound in the synthesis of key natural products, complete with structured data tables and comprehensive experimental protocols for key transformations.
Key Applications in Natural Product Synthesis
The versatility of this compound is highlighted in its application in the total synthesis of a diverse array of natural products, especially polyketides. Two seminal examples are the syntheses of the macrolide antibiotic Cytovaricin and the potent anticancer agent (+)-Discodermolide.
Total Synthesis of Cytovaricin
The total synthesis of Cytovaricin, a complex 22-membered macrolide with 17 stereocenters, by D. A. Evans and coworkers is a landmark achievement in natural product synthesis.[1] This synthesis extensively utilized asymmetric aldol reactions employing chiral oxazolidinone auxiliaries to set the absolute stereochemistry of numerous stereocenters. The this compound was instrumental in the construction of key fragments of the molecule, demonstrating its reliability in a multi-step, complex synthesis.[1] The synthesis involved the coupling of a spiroketal unit and a polyol unit, with the Evans aldol reaction being employed multiple times in the synthesis of both fragments.[1]
Total Synthesis of (+)-Discodermolide
(+)-Discodermolide is a polyketide natural product isolated from the marine sponge Discodermia dissoluta that has garnered significant attention due to its potent microtubule-stabilizing and antitumor activity. The scarcity of the natural source necessitated a synthetic approach. The Evans group's strategy for the total synthesis of (+)-Discodermolide heavily relied on asymmetric aldol methodology to construct the polypropionate backbone. The synthesis of key fragments of (+)-Discodermolide involved the use of this compound in highly diastereoselective aldol reactions to install the required stereocenters with precision.
Quantitative Data Summary
The following tables summarize the typical yields and diastereoselectivities achieved in key transformations involving this compound.
Table 1: Diastereoselective Evans Aldol Reaction Data
| Aldehyde Substrate | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | syn-Aldol Adduct | >99:1 | 85-95 | General Protocol |
| Benzaldehyde | syn-Aldol Adduct | >99:1 | 80-90 | General Protocol |
| Acrolein | syn-Aldol Adduct | >95:5 | 75-85 | General Protocol |
Table 2: Application in Natural Product Fragment Synthesis
| Natural Product | Synthetic Fragment | Key Reaction | Diastereoselectivity | Yield (%) | Reference |
| Cytovaricin | Spiroketal & Polyol units | Asymmetric Aldol Reaction | High | - | Evans et al., 1990 |
| (+)-Discodermolide | C8-C13 Fragment | Asymmetric Aldol Reaction | High | - | Evans et al. |
Note: Specific yield and diastereoselectivity for the Cytovaricin synthesis are noted as "High" as reported in the literature, which emphasizes the success of the methodology without providing precise numerical values in the secondary sources reviewed.
Experimental Protocols
The following are detailed protocols for the key experimental stages involving this compound.
Protocol 1: N-Propionylation of (R)-4-Benzyl-2-oxazolidinone
This procedure describes the acylation of the chiral auxiliary to form the starting material for the aldol reaction.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe and stir the mixture for 30 minutes at -78 °C.
-
Add propionyl chloride dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-propionyl-(R)-4-benzyl-2-oxazolidinone.
Protocol 2: Asymmetric Boron-Mediated syn-Aldol Reaction
This protocol details the highly diastereoselective syn-aldol reaction.
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 eq)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy carboxylic acid.
Materials:
-
syn-Aldol adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
The chiral auxiliary can be recovered by extraction with an organic solvent.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the β-hydroxy carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Caption: Key steps in the Evans aldol reaction mechanism.
References
Application Notes and Protocols: TiCl4-Mediated Aldol Reaction with Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans aldol reaction is a powerful and widely utilized method in asymmetric synthesis for the stereoselective construction of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds.[1] This method employs a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde.[2] The use of titanium tetrachloride (TiCl4) as a Lewis acid to generate a titanium enolate offers distinct advantages in terms of reactivity and stereocontrol, often leading to high diastereoselectivity.[3][4] These resulting chiral building blocks are invaluable in the synthesis of complex natural products and pharmaceuticals.[5]
This document provides detailed application notes on the principles of the TiCl4-mediated Evans aldol reaction, comprehensive experimental protocols, and a summary of reported quantitative data.
Principle of the Reaction
The TiCl4-mediated Evans aldol reaction proceeds through several key steps:
-
Enolate Formation: The N-acylated Evans auxiliary is treated with TiCl4 and a hindered amine base, such as N,N-diisopropylethylamine (DIPEA) or (-)-sparteine.[6][7] TiCl4 coordinates to the carbonyl oxygen atoms of the acyloxazolidinone, increasing the acidity of the α-protons. The base then deprotonates the α-carbon to form a rigid, chelated (Z)-titanium enolate.[4] The formation of the (Z)-enolate is crucial for the high stereoselectivity observed in these reactions.
-
Aldehyde Activation and Stereoselective Addition: The aldehyde reactant is also activated by coordination to a Lewis acid, which can be another equivalent of TiCl4. The titanium enolate then attacks the activated aldehyde via a closed, chair-like Zimmerman-Traxler transition state.[8] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus dictating the absolute stereochemistry of the newly formed stereocenters.[2]
-
Product Formation: After the carbon-carbon bond formation, an aqueous workup quenches the reaction, yielding the aldol adduct with the chiral auxiliary still attached.
-
Auxiliary Cleavage: The chiral auxiliary can be subsequently cleaved under various conditions (e.g., hydrolysis with lithium hydroperoxide, reduction, or conversion to a Weinreb amide) to reveal the desired chiral β-hydroxy acid, alcohol, or ketone, and the auxiliary can often be recovered and reused.[9][10]
Key Advantages
-
High Diastereoselectivity: The rigid, chelated transition state assembly typically leads to excellent levels of stereocontrol, often exceeding 95:5 diastereomeric ratios (d.r.).[6][11]
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the stereochemistry of the Evans auxiliary.
-
Reliability and Broad Scope: The reaction is robust and applicable to a wide range of aldehyde and N-acyl imide substrates.[3]
Diagram of the Reaction Mechanism
Caption: Mechanism of the TiCl4-mediated Evans aldol reaction.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Titanium tetrachloride is a corrosive and moisture-sensitive reagent and should be handled with care in a well-ventilated fume hood. It is often used as a 1 M solution in dichloromethane.
-
The choice of amine base can influence the diastereoselectivity. DIPEA is commonly used, but for certain substrates, (-)-sparteine may offer improved selectivity.[7]
Protocol 1: General Procedure for TiCl4-Mediated Aldol Reaction
This protocol is a generalized procedure based on commonly reported methods.[6][12]
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone (or other N-acyl Evans auxiliary)
-
Aldehyde (e.g., isobutyraldehyde)
-
Titanium tetrachloride (TiCl4), 1 M solution in CH2Cl2
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-acyl Evans auxiliary (1.0 equiv) in anhydrous CH2Cl2 (to make a ~0.1 M solution).
-
Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add TiCl4 (1.1 equiv, 1 M solution in CH2Cl2) dropwise. Stir the resulting solution for 5-10 minutes. Then, add DIPEA (1.2 equiv) dropwise. The solution will typically turn a deep red or brown color. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: In a separate flask, dissolve the aldehyde (1.5 equiv) in anhydrous CH2Cl2. Cool this solution to -78 °C. Add the aldehyde solution dropwise to the enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution dropwise at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldol adduct. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Quantitative Data Summary
The following tables summarize representative data for the TiCl4-mediated Evans aldol reaction with various aldehydes. The diastereomeric ratio (d.r.) refers to the ratio of the desired "Evans syn" product to other diastereomers.
Table 1: Reaction with Aliphatic Aldehydes [7][13]
| Entry | N-Acyl Auxiliary | Aldehyde | Base | d.r. (syn:anti) | Yield (%) |
| 1 | N-Propionyl Oxazolidinone | Isobutyraldehyde | DIPEA | >95:5 | 85 |
| 2 | N-Propionyl Oxazolidinone | Pivalaldehyde | DIPEA | >97:3 | 88 |
| 3 | N-Propionyl Oxazolidinethione | Isobutyraldehyde | (-)-Sparteine | 98:2 | 70 |
| 4 | N-Propionyl Thiazolidinethione | Isobutyraldehyde | (-)-Sparteine | >99:1 | 90 |
Table 2: Reaction with Aromatic and Unsaturated Aldehydes [11][13]
| Entry | N-Acyl Auxiliary | Aldehyde | Base | d.r. (syn:anti) | Yield (%) |
| 1 | N-Propionyl Oxazolidinone | Benzaldehyde | DIPEA | 96:4 | 82 |
| 2 | N-Propionyl Oxazolidinone | Acrolein | DIPEA | 95:5 | 75 |
| 3 | N-Propionyl Thiazolidinethione | Benzaldehyde | (-)-Sparteine | 98:2 | 85 |
| 4 | (S)-2-Benzyloxy-3-pentanone | Benzaldehyde | DIPEA/THF | 97:3 | 89 |
Auxiliary Cleavage Protocols
After the aldol reaction, the chiral auxiliary must be removed to yield the final product. Below are common methods for this transformation.
Protocol 2: Hydrolytic Cleavage to the Carboxylic Acid[11]
Materials:
-
Aldol Adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H2O2)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na2SO3) solution
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% H2O2 (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na2SO3 solution.
-
Adjust the pH to acidic (pH ~2-3) with aqueous HCl.
-
Extract the product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield the β-hydroxy carboxylic acid.
Protocol 3: Reductive Cleavage to the Alcohol
Materials:
-
Aldol Adduct
-
Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)
-
Anhydrous diethyl ether or THF
Procedure:
-
Dissolve the aldol adduct (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add LiAlH4 or LiBH4 (2.0-3.0 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with ether.
-
Concentrate the filtrate to yield the chiral 1,3-diol.
Troubleshooting and Considerations
-
Low Diastereoselectivity: This may be due to incomplete formation of the (Z)-enolate or a non-optimal transition state. Ensure strictly anhydrous conditions and accurate temperature control. The choice of base and Lewis acid stoichiometry can also be critical; for instance, using (-)-sparteine instead of DIPEA has been shown to improve selectivity in some cases.[7] The addition of Lewis basic additives like THF can also influence stereoselectivity.[11]
-
Low Yield: Poor yields can result from moisture contamination, which decomposes the TiCl4 and the enolate. Ensure all glassware is flame-dried and solvents are anhydrous. The stability of the aldehyde substrate should also be considered.
-
Epimerization: The α-stereocenter can be prone to epimerization under basic conditions. It is important to use non-nucleophilic, hindered bases for enolate formation and to perform the workup under neutral or slightly acidic conditions.
Conclusion
The TiCl4-mediated Evans aldol reaction is a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereoselective route to chiral β-hydroxy carbonyl compounds. The predictability of the stereochemical outcome, coupled with the high diastereoselectivities typically achieved, makes this reaction an invaluable tool for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. Careful control of reaction parameters, especially temperature and stoichiometry, is crucial for achieving optimal results.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Boron-Mediated Syn-Selective Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing boron-mediated aldol reactions to achieve high syn-diastereoselectivity. This methodology is a cornerstone in modern organic synthesis, particularly for the construction of complex molecules with precise stereochemical control, a critical aspect in drug development and natural product synthesis.
Introduction
The aldol reaction is a powerful tool for carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety and up to two new stereocenters.[1][2] Controlling the relative and absolute stereochemistry of these newly formed stereocenters is a significant challenge. Boron-mediated aldol reactions have emerged as a highly reliable and predictable method for achieving high levels of diastereoselectivity.[3] Specifically, the formation of syn-aldol products is consistently achieved through the use of boron enolates, which proceed through a well-defined transition state.[4] This high degree of stereocontrol is paramount in the synthesis of polyketide natural products, macrolides, and various active pharmaceutical ingredients (APIs) where biological activity is often dictated by the precise three-dimensional arrangement of atoms.[5]
The stereochemical outcome of the boron-mediated aldol reaction is largely governed by the geometry of the boron enolate. (Z)-enolates consistently lead to the formation of syn-aldol products, while (E)-enolates yield anti-products. The key to achieving high syn-selectivity lies in the controlled generation of the (Z)-boron enolate. This is typically accomplished by reacting a ketone or an N-acylated chiral auxiliary with a boron triflate (e.g., di-n-butylboron triflate, n-Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA).
The exceptional stereoselectivity of this reaction is explained by the Zimmerman-Traxler model, which postulates a highly ordered, chair-like six-membered ring transition state.[3] In this transition state, the substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, leading to a strong preference for one diastereomeric product. The shorter boron-oxygen bond lengths compared to other metal enolates (e.g., lithium) result in a tighter transition state, further enhancing the diastereoselectivity.
The use of chiral auxiliaries, such as the Evans oxazolidinones, allows for asymmetric induction, yielding enantiomerically enriched syn-aldol products.[4][5] The chiral auxiliary directs the approach of the aldehyde to one face of the enolate, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
Key Methodologies and Reagent Systems
The most widely employed and reliable method for achieving syn-selective aldol products involves the use of N-acyloxazolidinones, as pioneered by David A. Evans.[4][5]
Core Reagents:
-
Carbonyl Source: An N-acyloxazolidinone derived from a carboxylic acid. The oxazolidinone serves as a chiral auxiliary.
-
Boron Source: Typically di-n-butylboron triflate (n-Bu₂BOTf) or dicyclohexylboron triflate (c-Hex₂BOTf).
-
Base: A hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N). The choice of base can influence the enolate geometry and, consequently, the stereoselectivity.
-
Electrophile: A wide range of aldehydes can be used.
Data Presentation: Syn-Selective Boron-Mediated Aldol Reactions
The following table summarizes the quantitative data for the syn-selective aldol reaction of various N-propionyl oxazolidinones with different aldehydes, demonstrating the high yields and exceptional diastereoselectivity of this method.
| Entry | Chiral Auxiliary (R) | Aldehyde (R') | Product | Yield (%) | syn:anti Ratio | Reference |
| 1 | Benzyl | Isobutyraldehyde | syn-aldol adduct | 80-90 | >500:1 | [6] |
| 2 | Isopropyl | Isobutyraldehyde | syn-aldol adduct | 80-90 | >500:1 | [6] |
| 3 | Phenyl | Isobutyraldehyde | syn-aldol adduct | 80-90 | >500:1 | [6] |
| 4 | tert-Butyl | Isobutyraldehyde | syn-aldol adduct | 80-90 | >500:1 | [6] |
| 5 | Benzyl | Benzaldehyde | syn-aldol adduct | 80-90 | 100:1 | [6] |
| 6 | Isopropyl | Benzaldehyde | syn-aldol adduct | 80-90 | 100:1 | [6] |
| 7 | Phenyl | Benzaldehyde | syn-aldol adduct | 80-90 | 100:1 | [6] |
| 8 | tert-Butyl | Benzaldehyde | syn-aldol adduct | 80-90 | 100:1 | [6] |
| 9 | Benzyl | Acetaldehyde | syn-aldol adduct | 70-80 | 100:1 | [6] |
| 10 | Isopropyl | Acetaldehyde | syn-aldol adduct | 70-80 | 100:1 | [6] |
| 11 | Phenyl | Acetaldehyde | syn-aldol adduct | 70-80 | 100:1 | [6] |
| 12 | tert-Butyl | Acetaldehyde | syn-aldol adduct | 70-80 | 100:1 | [6] |
Experimental Protocols
General Protocol for the Evans Syn-Selective Aldol Reaction
This protocol is a generalized procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde.[1]
Materials:
-
N-propionyl oxazolidinone (1.0 equiv)
-
Di-n-butylboron triflate (n-Bu₂BOTf, 1.1 equiv)
-
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is used.
-
Reagent Addition: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ (concentration typically 0.1 M) and the solution is cooled to 0 °C in an ice bath.
-
Enolate Formation: Di-n-butylboron triflate (1.1 equiv) is added dropwise to the stirred solution, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30-60 minutes to ensure complete formation of the (Z)-boron enolate. The solution typically turns from colorless to pale yellow.
-
Aldol Addition: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). The aldehyde (1.2 equiv), either neat or as a solution in anhydrous CH₂Cl₂, is added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by the addition of methanol. A mixture of methanol and 30% aqueous hydrogen peroxide (typically in a 2:1 v/v ratio) is then added cautiously at 0 °C to oxidize the boron species. The mixture is stirred vigorously for 1 hour.
-
Extraction: The volatile solvents are removed under reduced pressure. The aqueous residue is extracted three times with CH₂Cl₂ or ethyl acetate.
-
Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃, saturated aqueous Na₂SO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude aldol product.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure syn-aldol adduct.
Visualizations
Caption: Mechanism of the Boron-Mediated syn-Selective Aldol Reaction.
Caption: General Experimental Workflow for the syn-Selective Aldol Reaction.
Caption: Factors Influencing Stereoselectivity in Boron-Mediated Aldol Reactions.
References
- 1. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Diastereoselective Michael Addition using (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The diastereoselective Michael addition is a cornerstone of asymmetric synthesis, enabling the formation of carbon-carbon bonds with a high degree of stereocontrol.[1][2] This application note details the use of the Evans chiral auxiliary, specifically (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, to direct the stereochemical outcome of the conjugate addition to α,β-unsaturated carbonyl compounds.[3]
The underlying principle of this methodology relies on the powerful stereodirecting effect of the chiral auxiliary.[4] The N-propionyl oxazolidinone is first converted into a metal enolate (e.g., titanium, boron, or magnesium). The metal then forms a rigid, chelated six-membered ring with the two carbonyl oxygens of the acyl-oxazolidinone moiety.[5] The bulky benzyl group at the C4 position of the oxazolidinone sterically shields one face of the enolate.[4] Consequently, the Michael acceptor approaches from the less hindered face, leading to a predictable and highly diastereoselective 1,4-addition.[6] This method is invaluable for constructing molecules with multiple contiguous stereocenters, a common feature in many natural products and pharmaceutical agents.[5][7]
Reaction Mechanism and Stereochemical Rationale
The stereochemical outcome of the reaction is controlled by the formation of a rigid chelated intermediate. The Lewis acid coordinates to the carbonyl oxygens, locking the N-acyl group in an s-cis conformation. The benzyl group on the chiral auxiliary then dictates the trajectory of the incoming Michael acceptor.
Caption: Proposed Mechanism for Diastereoselective Michael Addition.
Experimental Protocols
The following protocols provide a general framework. Optimal conditions, including the choice of Lewis acid, base, solvent, and temperature, may vary depending on the specific Michael acceptor used.
Protocol 1: Lewis Acid-Mediated Michael Addition
This protocol describes the formation of a titanium enolate followed by the conjugate addition to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium (IV) chloride (TiCl₄), 1 M solution in CH₂Cl₂
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Michael Acceptor (e.g., Cyclohexenone)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (to a concentration of approx. 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 eq) dropwise. The solution typically turns a deep yellow or red color. Stir for 5-10 minutes.
-
Add DIPEA (1.2 eq) dropwise. The solution color may change again. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the (Z)-enolate.
-
Add the Michael acceptor (1.5 eq), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C. Reaction progress should be monitored by Thin-Layer Chromatography (TLC). Typical reaction times range from 1 to 4 hours.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
Protocol 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be removed under mild conditions to yield the desired carboxylic acid, ester, or alcohol, and the auxiliary can often be recovered.[8]
Materials:
-
Michael Adduct from Protocol 1
-
Tetrahydrofuran (THF) / Water solution
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Lithium Hydroxide (LiOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Sulfite (Na₂SO₃) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the purified Michael adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃ solution at 0 °C.
-
Remove the THF under reduced pressure.
-
Add saturated aqueous NaHCO₃ solution to make the aqueous layer basic.
-
To recover the chiral auxiliary, extract the aqueous layer with ethyl acetate (3x). The combined organic layers contain the (R)-4-benzyl-2-oxazolidinone.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the final carboxylic acid product.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Data Presentation: Diastereoselectivity of the Michael Addition
The use of this compound consistently provides high levels of diastereoselectivity across a range of Michael acceptors and reaction conditions.
| Entry | Michael Acceptor | Lewis Acid / Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Cyclopentenone | TiCl₄ / DIPEA | CH₂Cl₂ | -78 | >98:2 | 85 |
| 2 | Cyclohexenone | MgBr₂·OEt₂ / Et₃N | CH₂Cl₂ | -78 to 0 | 95:5 | 91 |
| 3 | Ethyl Cinnamate | Sn(OTf)₂ / TMEDA | THF | -78 | 97:3 | 88 |
| 4 | Nitro-styrene | MgBr₂·OEt₂ / Et₃N | CH₂Cl₂ | -78 | >99:1 | 94 |
| 5 | Methyl Acrylate | TiCl₄ / sparteine | CH₂Cl₂ | -78 | 96:4 | 79 |
Note: The data presented are representative values from the literature and may vary based on specific experimental execution.
Experimental Workflow Visualization
The overall process, from the acylated auxiliary to the final product, follows a clear and logical sequence of steps.
Caption: General Experimental Workflow.
Safety Information
-
Always perform reactions in a well-ventilated fume hood.
-
Lewis acids such as Titanium (IV) chloride are corrosive and react violently with water. Handle with extreme care under an inert atmosphere.
-
Organolithium reagents and strong bases are corrosive and/or flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dry ice/acetone baths are extremely cold; avoid direct skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Synthesis of Enantiopure Carboxylic Acids Using (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is a highly effective chiral auxiliary, widely employed in asymmetric synthesis to produce enantiomerically pure compounds.[1] Developed by Evans, these oxazolidinone auxiliaries provide a robust method for stereocontrolled carbon-carbon bond formation.[2] The chiral auxiliary temporarily attaches to a substrate, directs a diastereoselective reaction, and is then cleaved to yield an enantiomerically pure product.[3] This methodology is particularly valuable in pharmaceutical research and drug development, where the specific stereochemistry of a molecule is often critical to its biological activity and safety.[1]
The core utility of this compound lies in its ability to facilitate diastereoselective alkylation of the propionyl group. The rigid chelated (Z)-enolate, formed upon deprotonation, presents two distinct faces.[3][4] The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing incoming electrophiles to attack from the less sterically hindered side.[3][4] This substrate-controlled approach leads to a high degree of stereoselectivity, often resulting in diastereomeric ratios exceeding 95:5.[4] Subsequent mild cleavage of the auxiliary yields the desired chiral carboxylic acid with high enantiomeric purity and allows for the recovery of the valuable chiral auxiliary.[5]
Applications
-
Pharmaceutical Development: Serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]
-
Asymmetric Synthesis: Its chiral nature is crucial for creating compounds with specific stereochemistry, a vital aspect of drug design.[1]
-
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding to investigate biochemical pathways.[1]
Experimental Workflow and Protocols
The overall synthesis involves a two-step process: diastereoselective alkylation of the N-propionyl oxazolidinone followed by hydrolytic cleavage to release the enantiopure carboxylic acid.
Caption: Workflow for the synthesis of enantiopure carboxylic acids.
Protocol 1: Diastereoselective Alkylation of this compound
This protocol describes the formation of a chiral enolate and its subsequent diastereoselective alkylation. The procedure is adapted from established methods for Evans auxiliaries.[4][6]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution
-
Alkyl halide (e.g., allyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or LDA (1.05 - 1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes to form the (Z)-enolate.[4]
-
Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) depending on the reactivity of the electrophile.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the major diastereomer. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[4]
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol details the hydrolytic removal of the chiral auxiliary to yield the target carboxylic acid using lithium hydroperoxide. This method is highly effective for cleaving the exocyclic imide carbonyl.[4][5]
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the purified alkylated intermediate (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 - 5.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).[7]
-
Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 eq) at 0 °C and stirring for 30 minutes.[4]
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove the liberated chiral auxiliary ((R)-4-benzyl-2-oxazolidinone). The auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure carboxylic acid.
-
The optical purity of the final product can be assessed by chiral HPLC or by converting the acid to a chiral ester and analyzing by GC or NMR.[4]
Data Presentation
Table 1: Representative Diastereoselectivity in Alkylation This table summarizes the typical diastereoselectivity achieved during the alkylation of the this compound enolate with various electrophiles.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Allyl Iodide | NaHMDS | 98:2 | [4] |
| 2 | Benzyl Bromide | LDA | >95:5 | |
| 3 | Methyl Iodide | NaHMDS | >95:5 | |
| 4 | Ethyl Iodide | LDA | >95:5 |
Table 2: Cleavage Conditions and Product Yield This table outlines typical yields for the hydrolytic cleavage step to afford the final carboxylic acid product.
| Entry | Alkylated Substrate (R group) | Cleavage Reagents | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1 | Allyl | LiOH / H₂O₂ | 60 - 80 | >99 | [4] |
| 2 | Benzyl | LiOH / H₂O₂ | >85 | >99 |
Note: Yields can vary based on the specific substrate and purification efficiency. The formation of a hydroxyamide side product can sometimes lower the yield, but using a sufficient excess of H₂O₂ can minimize this.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Low Diastereoselectivity in Evans Aldol Reactions
Welcome to the technical support center for the Evans aldol reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for high diastereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during Evans aldol reactions that can lead to low diastereoselectivity.
Question: My Evans aldol reaction is showing low diastereoselectivity (low d.r.). What are the most common causes and how can I fix it?
Answer: Low diastereoselectivity in Evans aldol reactions can stem from several factors, primarily related to the formation of the incorrect enolate geometry, suboptimal reaction conditions, or the nature of the substrates themselves. Here’s a step-by-step guide to troubleshoot this issue:
-
Verify (Z)-Enolate Formation: The high syn-selectivity of the Evans aldol reaction is contingent on the selective formation of the (Z)-enolate.[1][2][3]
-
Lewis Acid and Base Combination: The choice of Lewis acid and base is critical for achieving high (Z)-enolate selectivity. The combination of dibutylboron triflate (Bu₂BOTf) and a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is the standard for generating the (Z)-boron enolate.[2]
-
Order of Addition: Ensure the correct order of addition of reagents. Typically, the N-acyloxazolidinone is pre-complexed with the Lewis acid before the addition of the base.
-
Temperature Control: Enolate formation should be performed at low temperatures, typically 0 °C, and the subsequent aldol addition at -78 °C, to ensure kinetic control.[4]
-
-
Assess Your Substrates:
-
Propionate vs. Acetate Substrates: N-propionyl oxazolidinones are known to give excellent diastereoselectivities (often >95:5 d.r.).[5][6] In contrast, N-acetyl oxazolidinones frequently result in poor diastereoselectivity (close to 1:1 d.r.).[5][6] This is because the α-methyl group in the propionate substrate plays a crucial role in enforcing a highly organized transition state, minimizing steric clash with the chiral auxiliary.[5]
-
Bulky Aldehydes: Very bulky aldehydes can sometimes lead to decreased diastereoselectivity.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the Lewis acid or base can sometimes lead to side reactions or affect the enolate geometry.
-
Solvent: Dichloromethane (CH₂Cl₂) is the most commonly used solvent and is generally optimal.
-
Reaction Time and Temperature: Allow sufficient time for enolate formation before adding the aldehyde. After the addition of the aldehyde at -78 °C, the reaction is typically stirred for a few hours at this temperature and then slowly warmed to 0 °C.
-
Question: I am observing the formation of the anti-aldol product instead of the expected syn-product. What could be the reason?
Answer: The unexpected formation of the anti-aldol product is unusual in a standard Evans aldol reaction designed for syn-selectivity but can occur under specific conditions.
-
Incorrect Enolate Geometry: The formation of the (E)-enolate will lead to the anti-product. This can be influenced by the choice of Lewis acid and base. For instance, using certain titanium-based Lewis acids can favor the formation of the anti-aldol adduct.
-
Chelation vs. Non-chelation Control: The stereochemical outcome can be altered by switching between chelation and non-chelation controlled transition states. Boron enolates typically proceed through a closed, chair-like Zimmerman-Traxler transition state leading to the syn product.[1][2] However, different Lewis acids can favor different transition state geometries.[7][8]
Question: My reaction is not proceeding to completion, or the yield is very low. What should I check?
Answer: Low conversion or yield can be due to several factors:
-
Inactive Reagents: Ensure the freshness and purity of your reagents, especially the Lewis acid (e.g., Bu₂BOTf) and the base. The aldehyde should be freshly distilled if it is prone to oxidation or polymerization.
-
Incomplete Enolate Formation: As mentioned, the choice of base and Lewis acid is critical. If the base is not strong enough or if the stoichiometry is incorrect, enolate formation may be incomplete.
-
Steric Hindrance: Highly hindered N-acyl oxazolidinones or aldehydes can lead to slow reaction rates. In such cases, longer reaction times or a slight increase in temperature (while carefully monitoring diastereoselectivity) might be necessary.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.
Frequently Asked Questions (FAQs)
Q1: Why do N-acetyl oxazolidinones give poor diastereoselectivity?
A1: The α-methyl group of an N-propionyl oxazolidinone is crucial for high diastereoselectivity. In the Zimmerman-Traxler transition state, this methyl group sterically interacts with the substituent on the chiral auxiliary, disfavoring one transition state and leading to high selectivity.[5] In an N-acetyl oxazolidinone, the absence of this α-methyl group removes this key steric interaction, leading to a less organized transition state and consequently, low diastereoselectivity.[5][6]
Q2: Can I use a different Lewis acid other than Bu₂BOTf?
A2: Yes, other Lewis acids can be used, but they can significantly impact the diastereoselectivity and even the stereochemical outcome (syn vs. anti). Titanium tetrachloride (TiCl₄) and tin(II) triflate (Sn(OTf)₂) are known to be used, sometimes leading to the "non-Evans syn" or even anti products.[7] The choice of Lewis acid alters the geometry of the transition state.[2][8]
Q3: How can I remove the chiral auxiliary after the reaction?
A3: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:
-
Hydrolysis to the carboxylic acid: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.
-
Reduction to the alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conversion to a Weinreb amide: Treatment with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent or an organolithium reagent.
Q4: What is the Zimmerman-Traxler model and why is it important for the Evans aldol reaction?
A4: The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for aldol reactions involving metal enolates.[1][3] In the case of the Evans aldol reaction with a boron enolate, the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid, chelated transition state.[1] This rigid structure minimizes steric interactions by placing the bulky substituents in pseudo-equatorial positions, which is the basis for the high diastereoselectivity observed.
Data Presentation
Table 1: Effect of Lewis Acid and Base on Diastereoselectivity of a Propionate Evans Aldol Reaction
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid | Base | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| N-Propionyl | Isobutyraldehyde | Bu₂BOTf | Et₃N | CH₂Cl₂ | >99:1 | [2] |
| N-Propionyl | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 97:3 | [8] |
| N-Propionyl | Isobutyraldehyde | Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | 1:99 (non-Evans syn) | [8] |
| N-Propionyl | Isobutyraldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | 10:90 (anti) | [7] |
Note: The "non-Evans syn" product has the opposite absolute stereochemistry at the newly formed chiral centers compared to the standard Evans "syn" product.
Experimental Protocols
Detailed Protocol for a High-Diastereoselectivity (syn-Selective) Evans Aldol Reaction
This protocol is a general guideline for a typical Evans aldol reaction using an N-propionyl oxazolidinone and an aldehyde to achieve high syn-diastereoselectivity.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (1.0 equiv)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.
-
Enolate Formation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add dibutylboron triflate dropwise to the stirred solution.
-
After 5 minutes, add triethylamine dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (neat or dissolved in a small amount of anhydrous CH₂Cl₂) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Allow the reaction to warm to 0 °C over 1 hour.
-
-
Workup:
-
Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ solution and brine.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Visualizations
Caption: General experimental workflow for the Evans aldol reaction.
Caption: Key features of the Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Troubleshooting flowchart for low diastereoselectivity in Evans aldol reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Reaction Yield for Asymmetric Alkylation
Welcome to the technical support center for asymmetric alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in optimizing reaction yield and enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your asymmetric alkylation experiments.
Q1: I am observing a low reaction yield. What are the common causes and how can I troubleshoot this?
A1: Low reaction yields in asymmetric alkylation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps for Low Yield:
-
Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed, as moisture and oxygen can quench reactive intermediates and deactivate catalysts. Impurities in the starting material can also lead to side reactions.[1]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. If the base is not strong enough to completely deprotonate the pronucleophile, you will have incomplete conversion. Conversely, a base that is too strong or used in excess can lead to side reactions and degradation of starting materials or products.
-
Reaction Temperature: Temperature plays a crucial role. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate, leading to incomplete conversion and lower yields.[2] A systematic study of the temperature's effect is advisable for each specific substrate.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product decomposition or side product formation.
-
Catalyst/Auxiliary Loading and Activity: Ensure the correct loading of the catalyst or chiral auxiliary. Catalyst deactivation can also be a cause for low yield.
Q2: My reaction has a low enantiomeric excess (ee). How can I improve the stereoselectivity?
A2: Low enantioselectivity is a common challenge in asymmetric synthesis. The following factors are critical to achieving high ee:
Troubleshooting Steps for Low Enantiomeric Excess:
-
Catalyst/Chiral Auxiliary Choice: The structure of the chiral catalyst or auxiliary is the primary determinant of enantioselectivity. It may be necessary to screen a variety of catalysts or auxiliaries to find the optimal one for your specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the enantioselectivity. Nonpolar aprotic solvents often give higher yields and ee's.[3]
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2] However, this can also reduce the reaction rate.
-
Nature of the Alkylating Agent: The structure of the electrophile can impact stereoselectivity. Bulky alkylating agents may exhibit different selectivity compared to smaller ones.
-
Concentration: Reaction concentration can influence the aggregation state of organometallic reagents and the catalyst, which in turn can affect enantioselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and enantiomeric excess (ee) of asymmetric alkylation reactions.
Table 1: Effect of Solvent on Asymmetric Alkylation of an Anthrone [4]
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₂Cl₂ | 0 | 75 | 89:11 |
| 2 | Toluene | 0 | 82 | 91:9 |
| 3 | THF | 0 | 65 | 85:15 |
| 4 | Dioxane | 0 | 78 | 90:10 |
Table 2: Effect of Temperature on Asymmetric Alkylation of a β-Keto Ester [3]
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 85 | 75 |
| 2 | 0 | 82 | 88 |
| 3 | -20 | 78 | 92 |
| 4 | -40 | 65 | 95 |
Table 3: Effect of Phase Transfer Catalyst (PTC) Loading on Asymmetric Alkylation [4]
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 10 | 75 | 89:11 |
| 2 | 5 | 72 | 88:12 |
| 3 | 2 | 68 | 87:13 |
| 4 | 1 | 60 | 85:15 |
| 5 | 0.5 | 55 | 84:16 |
Experimental Protocols
This section provides detailed methodologies for common asymmetric alkylation procedures.
Protocol 1: Asymmetric Alkylation of a Ketone using a SAMP Chiral Auxiliary [5]
-
Hydrazone Formation: To a solution of the ketone (1.0 equiv) in anhydrous diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv). Heat the mixture to reflux with a Dean-Stark trap to remove water. After completion, remove the solvent under reduced pressure to obtain the crude SAMP hydrazone.
-
Deprotonation: Dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C. Add n-butyllithium (1.2 equiv) dropwise and stir the solution for 2 hours at -78 °C.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Hydrolysis and Product Isolation: Quench the reaction with water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Alkylation of an Aldehyde via Enamine Catalysis [6]
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and a chiral secondary amine catalyst (e.g., a prolinol derivative, 0.1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂), add the alkylating agent (1.5 equiv).
-
Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing asymmetric alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: (R)-4-Benzyl-2-oxazolidinone Auxiliary Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of the (R)-4-benzyl-2-oxazolidinone chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the (R)-4-benzyl-2-oxazolidinone auxiliary?
A1: The most prevalent and reliable methods for removing the N-acyl-(R)-4-benzyl-2-oxazolidinone auxiliary are categorized by the desired final product:
-
Hydrolytic Cleavage: This method is employed to obtain the corresponding carboxylic acid. It typically uses lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) and is known to proceed without compromising the stereochemical integrity of the product.[1]
-
Reductive Cleavage: To obtain the primary alcohol, reductive cleavage is the method of choice.[1] Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[2][3]
-
Transesterification: For the synthesis of esters, transesterification can be achieved using reagents like sodium methoxide in methanol.[2]
Q2: How do I choose the appropriate cleavage method for my experiment?
A2: The selection of the cleavage protocol is dictated by the desired functional group in the final product.[2] If your target molecule is a carboxylic acid, hydrolytic cleavage is the most suitable option. If a primary alcohol is desired, you should opt for reductive cleavage. For ester synthesis, transesterification is the appropriate choice.
Q3: I am observing a significant amount of a side product during my hydrolytic cleavage. What could it be?
A3: A common byproduct during hydrolytic cleavage with LiOH/H₂O₂ is the formation of an undesired hydroxyamide.[1][4] This occurs when the hydroxide ion attacks the carbamate carbonyl of the oxazolidinone ring instead of the intended exocyclic amide carbonyl.[1][4]
Q4: My reductive cleavage is resulting in a complex mixture of products. What could be the issue?
A4: The use of strong reducing agents can sometimes lead to unwanted side reactions, including the cleavage of the oxazolidinone ring itself.[1] Employing milder and more selective reducing agents like lithium borohydride can help mitigate these issues. For substrates that are sterically hindered, modifications to the standard LiBH₄ protocol may be necessary to enhance the yield and minimize the formation of byproducts.[1]
Q5: Is it possible to recover the chiral auxiliary after cleavage?
A5: Yes, a significant advantage of using this chiral auxiliary is the ability to recover and recycle it.[2] The auxiliary can typically be recovered from the aqueous layer during the workup by extraction with an organic solvent.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient reagent stoichiometry. | Increase the equivalents of the cleaving reagent (e.g., LiOH, H₂O₂, or LiBH₄).[1] Monitor the reaction progress closely using TLC or LC-MS.[1] |
| Low reaction temperature or insufficient reaction time. | Allow the reaction to warm to room temperature or gently heat if the substrate is stable. Extend the reaction time and continue monitoring.[5] | |
| Poor reagent quality. | Ensure that all reagents, especially moisture-sensitive ones like LiBH₄, are fresh and of high purity. Use anhydrous solvents and maintain an inert atmosphere for reductive cleavages.[1] | |
| Formation of Hydroxyamide Byproduct (Hydrolytic Cleavage) | Attack of hydroxide on the endocyclic carbamate carbonyl. | This is a known side reaction. While difficult to eliminate completely, ensuring optimal stoichiometry of LiOH and H₂O₂ and maintaining a low reaction temperature can help favor the desired cleavage.[1][4] |
| Formation of Ring-Opened Byproducts (Reductive Cleavage) | Use of an overly strong or non-selective reducing agent. | Switch to a milder reducing agent like LiBH₄.[1] For sterically hindered substrates, adding one equivalent of water before the addition of LiBH₄ can form a more selective hydroxyborohydride species.[1] |
| Epimerization of the Product | Harsh reaction conditions (e.g., high temperature, strong base). | Perform the cleavage at low temperatures (e.g., 0 °C) to minimize the risk of epimerization.[6] Standard protocols for hydrolytic and reductive cleavage are generally designed to avoid loss of stereochemical integrity.[1] |
| Difficult Workup (e.g., Emulsions) | Formation of stable emulsions during extraction. | The addition of brine or filtering the mixture through a pad of Celite can help to break up emulsions.[6] |
| Low Recovery of Chiral Auxiliary | Incomplete extraction from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the auxiliary.[1][6] |
Quantitative Data Summary
The following table summarizes representative yields for the cleavage of N-acyl-(R)-4-benzyl-2-oxazolidinones.
| Cleavage Method | Substrate | Product | Yield | Stereoselectivity | Reference |
| LiOH/H₂O₂ | N-acyloxazolidinone | (3S)-hydroxy-5-phenylpentanoic acid | 89% | 98.5% ee | [1] |
| LiOH/H₂O₂ | N-(phenylacetyl)oxazolidinone derivative | Carboxylic Acid | High | No erosion of stereochemistry | [1] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.[1]
-
Slowly add 30% aqueous hydrogen peroxide, followed by the dropwise addition of an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.[1]
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol
Materials:
-
N-acyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
-
Organic solvent for extraction (e.g., ethyl acetate)[1]
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to 0 °C.
-
Add LiBH₄ portion-wise.
-
Stir the reaction at 0 °C until completion, as monitored by TLC or LC-MS.[1] The reaction may be allowed to warm to room temperature if necessary.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of an aqueous solution (e.g., saturated ammonium chloride or Rochelle's salt).[1]
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[1]
Visual Guides
Caption: Decision tree for selecting the appropriate cleavage method.
Caption: Step-by-step workflow for the hydrolytic cleavage of N-acyl oxazolidinones.
Caption: Step-by-step workflow for the reductive cleavage of N-acyl oxazolidinones.
References
Technical Support Center: Preventing Epimerization During Auxiliary Cleavage
Welcome to the technical support center for preventing epimerization during chiral auxiliary cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during this critical step in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern during auxiliary cleavage?
A1: Epimerization is a chemical process that inverts the stereochemistry at one of several stereocenters in a molecule, converting a diastereomer into its corresponding epimer.[1] This is a major concern in drug development and synthesis because different stereoisomers of a chiral molecule can exhibit vastly different biological activities and pharmacological properties.[1] The formation of an undesired epimer can lead to a final product with reduced efficacy, altered safety profiles, or create difficult-to-separate mixtures.[1]
Q2: What are the primary factors that contribute to epimerization during the removal of a chiral auxiliary?
A2: Epimerization during auxiliary cleavage is often promoted by the reaction conditions and the substrate's structural features. Key contributing factors include:
-
Strong Bases or Acids: These can abstract a proton at the stereocenter, leading to the formation of a planar enolate intermediate which can be re-protonated from either face, resulting in a loss of stereochemical integrity.[1][2]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.[1]
-
Prolonged Reaction Times: Increased exposure to conditions that facilitate epimerization heightens the probability of its occurrence.[1]
-
Substrate Structure: The acidity of the proton at the α-carbon is influenced by adjacent functional groups. Protons alpha to a carbonyl group are particularly susceptible to abstraction.[1]
Q3: Which cleavage methods are generally less prone to causing epimerization?
A3: While the ideal method is substrate-dependent, some cleavage techniques are inherently milder and less likely to cause epimerization. Reductive cleavage methods are often considered gentler than harsh acidic or basic hydrolysis.[3] For instance, using reagents like lithium borohydride (LiBH₄) can effectively cleave the auxiliary to yield the corresponding alcohol with a reduced risk of epimerization.[4]
Troubleshooting Guides
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage, with a focus on preventing epimerization.
Issue 1: Significant epimerization detected after hydrolytic cleavage of an Evans' oxazolidinone auxiliary.
-
Symptom: HPLC or NMR analysis of the product reveals a mixture of diastereomers, indicating a loss of stereochemical purity at the α-carbon.
-
Possible Cause: The basic conditions of hydrolytic cleavage (e.g., using lithium hydroxide) can be strong enough to cause deprotonation at the acidic α-carbon, leading to epimerization.[5]
-
Solutions:
-
Lower the Reaction Temperature: Performing the cleavage at 0 °C or even lower can significantly decrease the rate of epimerization.[1]
-
Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[3]
-
Use Buffered Workup: During the workup procedure, employ buffered aqueous solutions, such as saturated ammonium chloride, instead of strong acids or bases to neutralize the reaction mixture.[6]
-
Consider an Alternative Cleavage Method: If epimerization remains a problem, switching to a milder, non-basic cleavage method, such as reductive cleavage, is advisable.[3]
-
Issue 2: Epimerization observed during the purification of the product after auxiliary cleavage.
-
Symptom: The stereochemical purity of the product decreases after purification by column chromatography.
-
Possible Cause: Standard silica gel can be acidic and may cause epimerization of sensitive compounds.[6]
-
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by treating it with a base like triethylamine in the eluent.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina or florisil, for purification.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification that can also enhance enantiomeric purity.[6]
-
Experimental Protocols
Protocol 1: Standard Hydrolytic Cleavage of an N-Acyl Evans' Oxazolidinone
This protocol describes the common method for cleaving N-acylated Evans' auxiliaries to yield chiral carboxylic acids using lithium hydroxide and hydrogen peroxide.[4][7]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[3]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[3]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[8]
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Isolation of Product: Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[3]
Protocol 2: Reductive Cleavage of an N-Acyl Evans' Oxazolidinone
This protocol outlines the reductive cleavage of an N-acyl Evans' auxiliary to the corresponding primary alcohol using lithium borohydride.
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄, 2.0 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within a few hours.
-
Quenching: Slowly quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography.
Data Presentation
Table 1: Comparison of Cleavage Methods for Evans' Auxiliaries
| Cleavage Method | Reagents | Product Functional Group | Typical Conditions | Potential for Epimerization | Reference |
| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C to RT | Moderate to High | [4] |
| Reductive | LiBH₄ | Primary Alcohol | Ether or THF, 0 °C to RT | Low | [4] |
| Reductive | DIBAL-H | Aldehyde | Toluene or DCM, -78 °C | Low | [4] |
| Transesterification | NaOMe / MeOH | Methyl Ester | Methanol, 0 °C to RT | Substrate Dependent | [4] |
Visualizations
Mechanism of Base-Catalyzed Epimerization
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Enolate Formation with Bulky Substrates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with enolate formation, particularly with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired kinetic enolate with a bulky ketone. What are the common causes and solutions?
A1: Low yields of kinetic enolates from bulky substrates often stem from incomplete deprotonation, equilibration to the more stable thermodynamic enolate, or competing side reactions. Here are the primary factors to consider for troubleshooting:
-
Base Strength and Steric Hindrance: The base may not be strong enough or bulky enough to efficiently deprotonate the sterically congested α-proton. Lithium diisopropylamide (LDA) is a common choice, but for exceptionally hindered substrates, consider alternatives like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Potassium hexamethyldisilazide (KHMDS).[1][2]
-
Temperature Control: Maintaining a very low temperature (typically -78 °C, the temperature of a dry ice/acetone bath) is critical.[3] Even a slight increase in temperature can provide enough energy for the kinetic enolate to revert to the starting ketone, which can then re-deprotonate to form the more stable thermodynamic enolate.
-
Reaction Time: Short reaction times are crucial for isolating the kinetic product before it has a chance to equilibrate.[3]
-
Solvent Choice: Aprotic, non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred. These solvents do not facilitate the proton exchange that leads to equilibration.[2]
-
Substrate Purity: Ensure your starting material and solvent are anhydrous, as any protic impurities will quench the strong base and the enolate.
Q2: I am observing a significant amount of the thermodynamic enolate product even under kinetic conditions. How can I improve the selectivity for the kinetic product?
A2: The formation of the thermodynamic enolate under kinetic conditions suggests that the enolate formation is reversible to some extent. To enhance kinetic selectivity:
-
Choice of Base and Counterion: Use a strong, sterically hindered lithium amide base like LDA. The small lithium cation coordinates tightly to the oxygen of the enolate, which reduces the rate of proton exchange and favors the kinetic product.[1] Larger counterions like potassium (from KHMDS) can sometimes lead to a higher proportion of the thermodynamic product.
-
Equivalents of Base: Using a slight excess (e.g., 1.05-1.1 equivalents) of a strong, bulky base like LDA can help ensure that the ketone is fully and irreversibly converted to the enolate, preventing equilibration through any remaining starting material.[4]
-
Order of Addition: Add the ketone solution slowly to the cold solution of the base. This ensures that the base is always in excess, which minimizes the lifetime of the unreacted ketone and reduces the chance of proton exchange between the enolate and the starting material.
Q3: My reaction is complicated by aldol condensation side products. How can I prevent this?
A3: Aldol condensation is a common side reaction when enolates are formed in the presence of unreacted carbonyl starting material. To suppress this:
-
Complete Enolate Formation: The most effective strategy is to ensure the complete and rapid conversion of the ketone to its enolate before adding any electrophile. This is achieved by using a very strong base (like LDA, LiHMDS, or KHMDS) in a stoichiometric amount or slight excess.[2] Weaker bases, such as alkoxides, establish an equilibrium with a significant concentration of both the enolate and the ketone, which is ideal for aldol reactions.[5]
-
Low Temperature: Running the reaction at low temperatures (-78 °C) slows down the rate of the aldol addition.[3]
-
Pre-formation of the Enolate: Form the enolate completely first, and only then add the second reactant (the electrophile). This ensures that the enolate does not have the opportunity to react with its parent ketone.
Troubleshooting Guide: Low Yields and Side Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Kinetic Enolate | Incomplete deprotonation due to steric hindrance. | Use a more sterically hindered and strong base like LTMP. Ensure anhydrous conditions. |
| Equilibration to the thermodynamic enolate. | Maintain strict temperature control at -78 °C. Use a lithium-based amide (e.g., LDA) for tighter coordination. Keep reaction times short.[3] | |
| Formation of Aldol Products | Presence of unreacted ketone alongside the enolate. | Ensure complete deprotonation by using at least one full equivalent of a strong amide base (LDA, KHMDS). Add the ketone slowly to the base solution.[2] |
| Mixture of Regioisomers (Kinetic & Thermodynamic) | Reversible enolate formation. | Use a strong, bulky base like LDA in a slight excess at -78 °C in an aprotic solvent like THF to ensure irreversible deprotonation.[4] |
| Low Yield of Alkylated Product | Poor reactivity of the bulky enolate with the electrophile. | Use a more reactive electrophile (e.g., methyl iodide, benzyl bromide). Consider the use of additives like HMPA or DMPU, which can break up enolate aggregates and increase reactivity (use with caution due to toxicity). |
| Incompatible base and electrophile. | Ensure the base does not react with the electrophile. Pre-form the enolate completely before adding the electrophile. |
Key Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation with a Bulky Ketone using LDA
This protocol describes the formation of the less substituted (kinetic) enolate from an unsymmetrical, sterically hindered ketone.
Materials:
-
Bulky ketone (e.g., 2-methylcyclohexanone)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of the bulky ketone (1.0 equivalent) in anhydrous THF to the LDA solution via syringe over 15-20 minutes. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Add the electrophile (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Thermodynamic Enolate Formation
This protocol describes the formation of the more substituted (thermodynamic) enolate.
Materials:
-
Bulky ketone (e.g., 2-methylcyclohexanone)
-
Strong, non-hindered base (e.g., sodium hydride (NaH) or potassium hydride (KH))
-
Anhydrous solvent (e.g., THF or dimethoxyethane (DME))
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Use a flame-dried flask under a nitrogen atmosphere as described in Protocol 1.
-
Base Suspension: Carefully add NaH (1.2 equivalents, as a mineral oil dispersion) to anhydrous THF in the reaction flask.
-
Enolate Formation: Add the bulky ketone (1.0 equivalent) to the stirred suspension of the base at room temperature or slightly elevated temperature (e.g., reflux) to allow for equilibration.
-
Monitor the reaction by TLC until the starting material is consumed or equilibrium is reached (typically several hours).
-
Alkylation: Cool the reaction mixture to 0 °C and slowly add the electrophile (1.1 equivalents).
-
Stir at room temperature until the reaction is complete.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizing Reaction Control and Troubleshooting
Kinetic vs. Thermodynamic Control Pathway
Caption: Deciding between kinetic and thermodynamic enolate formation.
Troubleshooting Workflow for Low Kinetic Enolate Yield
Caption: A step-by-step guide to troubleshooting low yields.
References
Technical Support Center: Stereoselectivity in Oxazolidinone Reactions
Welcome to the technical support center for optimizing stereoselectivity in reactions involving oxazolidinone chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental protocols for achieving high levels of stereocontrol.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for stereoselectivity in oxazolidinone-mediated reactions?
A: Temperature is a crucial factor because it directly influences the stability of the key transition states that determine the stereochemical outcome of the reaction. For many oxazolidinone-mediated reactions, such as alkylations and aldol additions, the formation of a rigid, chelated enolate intermediate is essential for high diastereoselectivity.[1][2] Lower temperatures, often around -78 °C, are typically required to maintain the integrity of this chelated structure and prevent enolate equilibration, which can lead to a decrease in selectivity.[1] At higher temperatures, increased thermal energy can lead to the formation of less-ordered transition states, resulting in a mixture of diastereomers.
Q2: I am observing low diastereoselectivity in my Evans aldol reaction. What are the most likely causes related to temperature?
A: Low diastereoselectivity in an Evans aldol reaction can often be attributed to temperature-related issues. The primary reason is that the reaction is under kinetic control, and the desired syn-aldol product is formed through a specific chair-like transition state.[3] If the reaction temperature is too high, it can provide enough energy to overcome the activation barrier for competing, less-ordered transition states, leading to the formation of the undesired anti-aldol product. Maintaining a consistently low temperature, typically -78 °C, throughout the enolization and aldehyde addition steps is critical.[4] Any warming of the reaction mixture can disrupt the chelated transition state responsible for high stereoselectivity.[1]
Q3: What is the generally recommended temperature for the alkylation of an N-acyloxazolidinone enolate?
A: For the diastereoselective alkylation of N-acyloxazolidinone enolates, a temperature of -78 °C is widely recommended.[1][5] This low temperature is necessary to ensure the kinetic formation and stability of the desired (Z)-enolate, which adopts a rigid chelated structure.[2] This rigidity is key to shielding one face of the enolate, leading to preferential alkylation from the less sterically hindered side. Allowing the temperature to rise can lead to the erosion of diastereoselectivity.[1]
Q4: Can running the reaction at a temperature lower than -78 °C further improve stereoselectivity?
A: While -78 °C is a standard and effective temperature for many oxazolidinone reactions, in some cases, even lower temperatures could potentially offer marginal improvements in stereoselectivity by further stabilizing the desired transition state. However, the practical benefits of going to significantly lower temperatures may be limited and could lead to substantially slower reaction rates. For most standard applications, -78 °C provides an excellent balance between high selectivity and practical reaction times.
Q5: How does the choice of Lewis acid interact with temperature to affect stereoselectivity in Evans aldol reactions?
A: The choice of Lewis acid is intrinsically linked to the optimal reaction temperature. Boron enolates, generated using reagents like dibutylboron triflate (Bu₂BOTf), are known to form highly organized, six-membered ring chair-like transition states that lead to high syn-diastereoselectivity.[3][6] These reactions are typically performed at -78 °C to maintain this rigid conformation.[7] Titanium enolates, on the other hand, can sometimes lead to different stereochemical outcomes and may have different optimal temperature profiles.[4] It is crucial to consult specific literature protocols for the particular Lewis acid being used, as the interplay between the Lewis acid's coordination and the reaction temperature dictates the geometry of the transition state and, consequently, the stereoselectivity.
Troubleshooting Guides
Problem: Poor Diastereoselectivity in an Alkylation Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Cooling | Ensure the reaction flask is sufficiently submerged in a properly prepared dry ice/acetone bath (-78 °C). Monitor the internal reaction temperature if possible. | Maintaining a consistent low temperature is critical for the stability of the chelated enolate intermediate.[1] |
| Premature Warming | Add the electrophile slowly to the enolate solution at -78 °C and allow the reaction to proceed at this temperature for the recommended time before warming. | Allowing the temperature to rise before the reaction is complete can disrupt the stereodetermining transition state.[1] |
| Incorrect Enolate Formation Temperature | Ensure that the deprotonation step to form the enolate is also carried out at -78 °C. | The formation of the kinetically favored (Z)-enolate, which is crucial for high selectivity, occurs at low temperatures.[2] |
Problem: Low Yield and/or Poor Selectivity in an Aldol Addition
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuation During Aldehyde Addition | Add the aldehyde solution dropwise to the enolate at -78 °C, ensuring the temperature does not rise significantly. | The Zimmerman-Traxler transition state model, which explains the high selectivity, relies on a well-ordered, low-energy conformation favored at low temperatures.[3] |
| Reaction Quenched at Elevated Temperature | Quench the reaction at low temperature (e.g., -78 °C or 0 °C) as specified in the protocol before allowing it to warm to room temperature. | Warming the reaction mixture before quenching can lead to side reactions or equilibration, which can affect the observed diastereomeric ratio. |
| Lewis Acid-Base Complexation Temperature | For boron-mediated aldol reactions, ensure the N-acyloxazolidinone and the boron triflate are pre-complexed at the recommended temperature (e.g., 0 °C or -78 °C) before adding the base for enolization. | Proper formation of the Lewis acid-substrate complex is essential for the subsequent stereoselective enolization and aldol addition.[7] |
Experimental Protocols
General Protocol for Diastereoselective Alkylation of an N-Acyloxazolidinone
-
Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to the cooled solution to form the enolate.[2][5]
-
Stir the reaction mixture at -78 °C for the time specified in the relevant literature to ensure complete enolate formation.
-
Add the alkylating agent (e.g., allyl iodide) dropwise to the enolate solution at -78 °C.[5]
-
Continue stirring at -78 °C for the recommended duration.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and proceed with the workup and purification.
General Protocol for a Boron-Mediated Evans Aldol Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyloxazolidinone in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C or -78 °C, depending on the specific protocol.
-
Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine).[7]
-
Stir the mixture at this temperature for the specified time to ensure the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C (if not already at this temperature).
-
Slowly add the aldehyde to the reaction mixture.[7]
-
Stir at -78 °C for the prescribed reaction time.
-
Quench the reaction at low temperature, typically with a phosphate buffer or a mixture of methanol and hydrogen peroxide.
-
Proceed with the appropriate workup and purification procedures.
Data Presentation
Effect of Temperature on Diastereoselectivity in a Representative Evans Aldol Reaction
| Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| -78 | >98:2 | [4] |
| -40 | 95:5 | Hypothetical |
| 0 | 85:15 | Hypothetical |
| 25 (Room Temp) | ~60:40 | Hypothetical |
Note: The data for temperatures other than -78 °C are hypothetical and included for illustrative purposes to demonstrate the general trend of decreasing selectivity with increasing temperature.
Visualizations
Caption: Workflow for a temperature-controlled diastereoselective alkylation.
Caption: Influence of temperature on reaction control and stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used as a chiral auxiliary in asymmetric synthesis.[1] It is instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, most notably in aldol reactions, alkylations, and Diels-Alder reactions to produce enantiomerically pure compounds.[1][2]
Q2: How does the chiral auxiliary control stereoselectivity in Evans aldol reactions?
The stereochemical outcome is directed by the benzyl group at the C4 position of the oxazolidinone ring, which creates a sterically hindered environment. This steric hindrance guides the incoming electrophile (e.g., an aldehyde) to approach the enolate from the less hindered face.[3] The reaction proceeds through a rigid, chair-like six-membered transition state, which is well-described by the Zimmerman-Traxler model, leading to the predictable formation of the syn-aldol product.[3][4]
Q3: What are the common methods for removing the chiral auxiliary after the reaction?
The chiral auxiliary can be cleaved to yield various functional groups without compromising the enantiomeric purity of the product.[5] The most common methods include:
-
Hydrolytic Cleavage: Using reagents like lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) to produce the corresponding chiral carboxylic acid.[5][6]
-
Reductive Cleavage: Employing hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to yield the chiral primary alcohol.[5][6]
-
Transesterification: Treatment with an alkoxide, like sodium methoxide in methanol, to form the methyl ester.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low Diastereoselectivity in Aldol Reaction (Formation of "Non-Evans" Products)
Question: My Evans aldol reaction is producing a mixture of stereoisomers, not just the expected "Evans-syn" product. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect Enolate Geometry | The formation of the desired Z-enolate is crucial for high syn-selectivity. The choice of base and Lewis acid can influence the enolate geometry. | Ensure the use of appropriate reagents for Z-enolate formation, such as dibutylboron triflate (Bu₂BOTf) and a hindered amine base like diisopropylethylamine (DIPEA).[3] |
| Sub-optimal Lewis Acid | The choice of Lewis acid can influence the transition state geometry. Some Lewis acids may favor different stereochemical pathways. | Boron-mediated aldol reactions are highly reliable for producing syn-adducts.[2] For anti-aldol products, alternative methods, such as those using magnesium halide catalysts, may be necessary.[7] |
| Reaction Temperature | The reaction temperature must be carefully controlled to maintain the integrity of the chelated transition state. | Maintain low temperatures (e.g., -78 °C to 0 °C) throughout the enolate formation and aldol addition steps to minimize side reactions.[3] |
Issue 2: Epimerization of the Product
Question: I am observing a loss of enantiomeric purity in my final product after removing the chiral auxiliary. What could be causing this epimerization?
Answer: Epimerization, the change in configuration at a stereocenter, can occur under harsh reaction conditions, particularly during the cleavage of the auxiliary.
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Harsh Hydrolysis Conditions | Vigorous acidic or basic conditions during hydrolysis can lead to racemization at the newly formed chiral center through keto-enol tautomerism.[8] | Use milder hydrolysis conditions. For example, using lithium hydroxide (LiOH) is less likely to cause base-induced side reactions like epimerization.[8] |
| Inappropriate Cleavage Method | Certain cleavage methods may be too harsh for sensitive substrates, leading to a loss of stereochemical integrity. | Choose a cleavage method that is compatible with your substrate. For instance, hydrolytic cleavage with LiOH/H₂O₂ is known to proceed with no erosion of stereochemistry.[6] |
Issue 3: Formation of Side Products During Auxiliary Cleavage
Question: During the hydrolytic cleavage of the N-acyl oxazolidinone, I am isolating an unexpected side product. What might this be?
Answer: A common side reaction during hydrolytic cleavage with LiOH/H₂O₂ is the formation of an undesired hydroxyamide.[6] This occurs when the hydroxide ion attacks the carbamate carbonyl of the oxazolidinone ring instead of the intended exocyclic amide carbonyl.[6]
Troubleshooting Steps:
-
Careful control of reaction conditions: Maintain the recommended temperature (typically 0 °C) and reaction time to favor the desired cleavage pathway.
-
Use of hydroperoxide anion: The use of hydrogen peroxide in combination with a base like LiOH generates the hydroperoxide anion, which selectively cleaves the exocyclic imide carbonyl.[9]
Data Presentation
Table 1: Performance of (R)-4-Benzyl-2-oxazolidinone in Asymmetric Reactions
| Reaction Type | Electrophile/Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkylation | Benzyl bromide | 90-95 | >99:1 |
| Alkylation | Allyl iodide | 98 | 98:2[10] |
| Aldol Reaction | Isobutyraldehyde | 80-92 | >99:1 (syn:anti)[10] |
| Aldol Reaction | Benzaldehyde | ~85 | >99:1 (syn:anti)[10] |
Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.[3]
Experimental Protocols
Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone
This procedure describes the acylation of the chiral auxiliary with propionyl chloride.
Materials:
-
(R)-4-Benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
Procedure:
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
The crude product can be purified by flash column chromatography.[3]
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction with isobutyraldehyde.
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
In a flame-dried flask under argon, dissolve N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.
-
Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.[3]
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
This protocol describes the cleavage of the aldol adduct to yield a carboxylic acid.
Materials:
-
Syn-aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (typically a 3:1 or 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (as monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.[3]
Visualizations
Caption: General experimental workflow for asymmetric synthesis.
Caption: Troubleshooting logic for common side reactions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Evans Auxiliary Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for the purification of products derived from Evans auxiliary reactions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of N-acyl oxazolidinone products and their subsequent cleavage.
Problem: Poor separation of diastereomers by flash column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the diastereomers, which often have very similar Rf values.
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough analysis using Thin-Layer Chromatography (TLC). Test a range of solvent systems, focusing on mixtures of ethyl acetate (EtOAc) and hexanes, which is a standard system for these compounds.[1]
-
Solvent System Adjustment:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the percentage of ethyl acetate.
-
If the spots are too low (low Rf), increase the polarity by increasing the percentage of ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the lower spot to achieve good separation on a column.[2]
-
-
Try Alternative Solvents: If EtOAc/hexanes fails, consider other systems like diethyl ether/hexanes or dichloromethane/methanol for more polar compounds.[1] For stubborn separations, sometimes a small change, like switching from hexanes to heptane, can improve resolution.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help separate the less polar minor diastereomer from the more polar major product.
-
Problem: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: High Impurity Level. Significant amounts of impurities can lower the melting point of the mixture, causing it to liquefy at a temperature where it is still highly soluble in the solvent.[3]
-
Possible Cause 2: Supersaturation is too high. The solution is cooling too quickly, or the solvent is too poor, causing the compound to crash out of solution as a liquid above its melting point.[4]
-
Solution:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of the "good" solvent (the one it is more soluble in) to decrease the supersaturation level. Allow it to cool slowly again.[3]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of hot water to slow the cooling rate, allowing more time for proper crystal lattice formation.[5]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvent System: The chosen solvent or solvent pair may be inappropriate. Re-evaluate the solvent system by testing solubility in small test tubes. Common solvent pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[6][7]
-
Problem: Incomplete cleavage of the chiral auxiliary.
-
Possible Cause 1: Insufficient Reagent. Not enough of the cleavage reagent (e.g., LiOH·H₂O, LiBH₄) was used for the amount of substrate.
-
Possible Cause 2: Short Reaction Time or Low Temperature. The reaction was not allowed to proceed to completion.
-
Solution:
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting N-acyl oxazolidinone. The starting material is typically less polar than the cleaved product (acid or alcohol) and the recovered auxiliary.
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or, if the protocol allows, gently warm the reaction mixture. For LiBH₄ reductions, reactions are often run for 2-6 hours at 0 °C.[8]
-
Add More Reagent: If the reaction has stalled, consider adding another portion of the cleavage reagent. Ensure the equivalents of reagent are correct based on your starting material. For LiOH/H₂O₂ cleavage, a large excess of H₂O₂ is often used to maximize the yield of the desired carboxylic acid.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best method for cleaving the Evans auxiliary?
A1: The choice of cleavage method depends entirely on the desired functional group for your final product.[10]
-
To get a Carboxylic Acid: Use hydrolytic cleavage with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[11][12]
-
To get a Primary Alcohol: Use reductive cleavage with a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[11][13]
-
To get an Ester: Use transesterification with an alkoxide, such as sodium methoxide (NaOMe) in methanol.[8][11]
-
To get a Ketone: First, convert the N-acyl oxazolidinone to a Weinreb amide, which can then be reacted with a Grignard or organolithium reagent.[14]
Q2: After cleavage, how do I separate my product from the recovered chiral auxiliary?
A2: The separation is typically achieved by acid-base extraction during the workup.
-
For Carboxylic Acid Products: After quenching the reaction, the recovered auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) is neutral and can be extracted from the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. The desired carboxylic acid remains in the basic aqueous layer as its carboxylate salt. The aqueous layer is then acidified (e.g., with 1M HCl to pH 1-2), and the protonated carboxylic acid can be extracted with fresh organic solvent.[8][15]
-
For Alcohol Products: After reductive cleavage, both the product alcohol and the recovered auxiliary are neutral. They are typically separated by standard silica gel chromatography.
Q3: The LiOH/H₂O₂ cleavage reaction is bubbling vigorously. Is this normal?
A3: Yes, this is a known phenomenon, but it requires caution. The reaction between the intermediate peracid and excess hydrogen peroxide can lead to the rapid evolution of oxygen gas.[9] This can create a safety hazard by pressurizing the vessel and creating a potentially flammable oxygen-rich atmosphere with the organic solvent (THF). It is crucial to ensure the reaction vessel is not sealed and has adequate venting. Performing the reaction at 0 °C helps to control the rate of gas evolution.
Q4: Can I use sodium borohydride (NaBH₄) instead of lithium borohydride (LiBH₄) for reductive cleavage?
A4: Yes, NaBH₄ can be used and in some cases offers advantages in chemoselectivity.[16] However, LiBH₄ is generally more reactive and is often the preferred reagent for reducing the robust amide bond of the N-acyl oxazolidinone to the primary alcohol.[13] If NaBH₄ is used, the reaction may require longer times or elevated temperatures.
Data Presentation: Comparison of Auxiliary Cleavage Methods
| Cleavage Method | Reagents | Product | Typical Conditions | Typical Yield | Key Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | THF/H₂O (e.g., 4:1), 0 °C, 1-4 h | 85-95% | Exothermic, evolves O₂ gas.[9][17] Requires reductive quench (e.g., Na₂SO₃).[8] |
| Reductive | LiBH₄ | Primary Alcohol | Anhydrous THF, 0 °C, 2-6 h | 80-90% | LiBH₄ is more reactive than NaBH₄.[13] The reaction is quenched with aqueous base (e.g., NaOH). |
| Transesterification | NaOMe | Methyl Ester | Anhydrous MeOH, 0 °C to RT, 1-3 h | >90% | Useful to avoid a separate esterification step.[8] |
| Weinreb Amide Formation | Me(MeO)NH·HCl, i-Pr₂NEt, PPh₃/I₂ or AlMe₃ | Weinreb Amide | CH₂Cl₂, 0 °C to RT, 1-2 h | 70-90% | Creates a stable intermediate for ketone synthesis.[18][19] |
Experimental Protocols
Protocol 1: Purification of Diastereomers by Flash Chromatography
-
TLC Analysis: Dissolve a small sample of the crude product mixture in ethyl acetate. Spot it on a TLC plate and develop the plate using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%) to find a solvent system that provides good separation (ΔRf > 0.1) and an Rf of ~0.2-0.3 for the desired product.[2]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase determined by TLC (e.g., 5% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the concentrated sample or the dry-loaded silica onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which contain the purified diastereomers.
-
Concentration: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.
Protocol 2: Hydrolytic Cleavage to a Carboxylic Acid (LiOH/H₂O₂)
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0-5.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (e.g., 0.8 M, 2.0 equiv).
-
Reaction: Stir the reaction vigorously at 0 °C for 1-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by slowly adding an excess of aqueous sodium sulfite solution (e.g., 1.5 M, 5.0 equiv) and stir for 30 minutes at room temperature to reduce excess peroxide.[8]
-
Auxiliary Recovery: Remove the THF via rotary evaporation. Extract the remaining aqueous solution with dichloromethane (3x) to recover the liberated chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl. Extract the desired carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified acid.[8]
Protocol 3: Reductive Cleavage to a Primary Alcohol (LiBH₄)
-
Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) in portions, ensuring the temperature remains below 5 °C.[8]
-
Reaction: Stir the mixture at 0 °C for 2-6 hours, or until TLC analysis indicates the reaction is complete.[8]
-
Quenching: Slowly and carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl) or 1M NaOH.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to separate the desired primary alcohol from the recovered auxiliary.
Visualizations
Caption: General purification workflow for Evans auxiliary reaction products.
Caption: Troubleshooting logic for separating diastereomers.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 19. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance with Substituted Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sterically hindered substituted aldehydes in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction with a sterically hindered aldehyde is sluggish and shows low or no conversion to the desired product. What are the potential causes and how can I address them?
A: Low reactivity is a common challenge with sterically hindered aldehydes due to the bulky substituents impeding the approach of the nucleophile to the carbonyl carbon.[1][2][3][4][5] Here are several strategies to improve your reaction yield:
-
Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] However, be cautious as excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[6]
-
Increase Catalyst Loading: If you are using a catalyst, a low loading might be insufficient to drive the reaction to completion. Consider a modest increase in the catalyst concentration (e.g., to 5 mol%) to observe any improvement. If successful, you can then perform optimization studies to find the ideal loading.[7]
-
Choice of Catalyst and Ligand: For reactions involving catalysts, the choice of ligand is critical. Bulky, electron-rich ligands can stabilize the active catalytic species and enhance its reactivity, often allowing for successful reactions even at lower catalyst loadings.[7] For certain reactions, N-heterocyclic carbenes (NHCs) have proven effective in catalyzing reactions with sterically hindered aldehydes.[8][9][10]
-
Use of a More Reactive Reagent: In some cases, switching to a more reactive nucleophile or a different set of reagents can overcome the steric hindrance of the aldehyde. For example, in olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction is often a higher-yielding alternative to the Wittig reaction for hindered aldehydes.[11][12][13][14]
-
Solvent Choice: The solvent can play a crucial role in stabilizing intermediates and influencing reaction rates. For Grignard reactions, for instance, tetrahydrofuran (THF) is often preferred over diethyl ether as it can better solvate and stabilize the Grignard reagent.[1][15]
Issue 2: Formation of a Complex Mixture of Products in Crossed Aldol Condensation
Q: I am attempting a crossed aldol condensation with a substituted aldehyde and am obtaining a mixture of products, including self-condensation byproducts. How can I improve the selectivity for my desired product?
A: A complex product mixture is a frequent issue in crossed aldol reactions, particularly when both carbonyl partners have α-hydrogens.[6][16] The key to a successful crossed aldol reaction is to control which molecule acts as the nucleophilic enolate and which acts as the electrophilic acceptor.[6] Here are some strategies to enhance selectivity:
-
Use a Non-Enolizable Aldehyde: The most straightforward approach is to use an aldehyde that lacks α-hydrogens, such as benzaldehyde or formaldehyde.[6][16] This ensures that it can only function as the electrophile, halving the number of possible products.[6]
-
Pre-formation of the Enolate: Employ a strong, sterically hindered base like lithium diisopropylamide (LDA) to completely and irreversibly form the enolate of one carbonyl compound before introducing the second carbonyl partner. This ensures that only one nucleophile is present in the reaction mixture.[16][17]
-
Slow Addition of the Enolizable Component: Slowly adding the enolizable carbonyl compound to a mixture of the non-enolizable aldehyde and the base can help minimize the self-condensation of the enolizable partner.[16]
-
Exploit Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate and attack the aldehyde.[16][17]
Issue 3: Low Yield in Grignard Reactions with Sterically Hindered Aldehydes
Q: My Grignard reaction with a substituted aldehyde is giving a low yield of the desired alcohol. What are the common side reactions and how can I minimize them?
A: Low yields in Grignard reactions with sterically hindered substrates can be attributed to several factors, including side reactions and improper reaction conditions.[1]
-
Enolization: If the aldehyde has acidic α-hydrogens, the Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.[1] To minimize this, use a less hindered Grignard reagent if possible and maintain a low reaction temperature during the addition.
-
Reduction: With bulky Grignard reagents, the ketone can be reduced to a secondary alcohol via a hydride transfer from the beta-carbon of the Grignard reagent.[1]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl or aryl halide, leading to a hydrocarbon byproduct.[1][15] Slow, dropwise addition of the halide to the magnesium turnings during the Grignard reagent formation can minimize this side reaction.[15]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. Any trace of water will quench the Grignard reagent.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reactions with sterically hindered aldehydes.
Q1: For olefination, when should I choose the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction?
A1: The HWE reaction is often the superior choice when working with sterically hindered aldehydes, especially when the desired product is the (E)-alkene.[11][12] The key advantages of the HWE reaction include:
-
Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed during workup, whereas the triphenylphosphine oxide from the Wittig reaction can be difficult to separate from the product.[11][14]
-
Enhanced Reactivity: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides in the Wittig reaction, leading to better yields with hindered carbonyl compounds.[6][11]
-
Superior (E)-Alkene Selectivity: The HWE reaction typically shows high stereoselectivity for the formation of the more thermodynamically stable (E)-alkene.[11][15]
Q2: How can I prevent catalyst deactivation in my reaction?
A2: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and thermal degradation.[4][8][18][19][20] To mitigate this:
-
Ensure Purity of Reagents and Solvents: Impurities in the starting materials or solvents can act as catalyst poisons.[4]
-
Maintain an Inert Atmosphere: The active form of many catalysts is sensitive to oxygen. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can prevent oxidative deactivation.[7]
-
Control Reaction Temperature: High temperatures can lead to catalyst sintering, where the catalyst particles agglomerate, reducing the active surface area.[4][19]
-
Use of a Scavenger: In reactions that generate acidic byproducts (e.g., HCl), a solid base can be added to the reaction mixture to act as a scavenger and protect the catalyst.[18]
Q3: What is the role of a Lewis acid in reactions with sterically hindered aldehydes?
A3: Lewis acids can be used to activate the carbonyl group of the aldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack. This can be particularly useful in overcoming the reduced reactivity caused by steric hindrance. The choice of Lewis acid is crucial, as its steric and electronic properties will influence its effectiveness.[3][9][21][22][23]
Data Presentation
The following tables provide a summary of quantitative data for key reactions involving sterically hindered aldehydes, allowing for easy comparison of different methods.
Table 1: Comparison of Horner-Wadsworth-Emmons (HWE) and Wittig Reactions with Aromatic Aldehydes [11]
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | HWE | 98 | 98:2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 92 | 92:8 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 |
Table 2: Yields for the Aldol Condensation of Various Aldehydes with Acetophenone Promoted by MgI₂ [24]
| Aldehyde | Yield (%) |
| Benzaldehyde | 98 |
| 4-Chlorobenzaldehyde | 95 |
| 4-Methoxybenzaldehyde | 96 |
| 2-Naphthaldehyde | 94 |
| 2-Furaldehyde | 95 |
| Cinnamaldehyde | 94 |
| Heptanal | 70 |
| 3-Phenylpropanal | 72 |
Table 3: Grignard Reaction of Aldehyde 3 with Benzylmagnesium Halides [25]
| Grignard Reagent | Method | Overall Yield of Ketones (%) |
| PhCH₂MgCl (1 ) | A | 85 |
| PhCH₂MgBr (2 ) | B | 88 |
| PhCH₂MgBr (2 ) | C | 82 |
| PhCH₂MgBr (2 ) | D | 80 |
| PhCH₂MgBr (2 ) | E | 75 |
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction (General Procedure) [11]
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with the Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the sterically hindered aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography - TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Aldol Condensation (General Procedure for Crossed Aldol) [6][16]
-
Preparation of Base Solution:
-
Prepare a 10% sodium hydroxide (NaOH) solution by dissolving NaOH in a 50:50 mixture of water and ethanol.[6]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the non-enolizable aldehyde (e.g., benzaldehyde, 1.0 equivalent) and ethanol.
-
Chill the mixture in an ice bath.
-
-
Addition of Enolizable Carbonyl and Base:
-
Slowly add the enolizable ketone or aldehyde (1.0 equivalent) to the chilled aldehyde/ethanol mixture.
-
Slowly add the prepared 10% NaOH solution dropwise while stirring.
-
-
Reaction and Work-up:
-
Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30 minutes to several hours), monitoring for the formation of a precipitate.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the crystals thoroughly with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain purified crystals.
-
Dry the crystals, determine the melting point, and calculate the yield.
-
Protocol 3: Grignard Reaction with a Sterically Hindered Aldehyde (General Procedure) [1]
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add anhydrous diethyl ether or THF to just cover the magnesium.
-
Add a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent to the dropping funnel.
-
Add a small portion of the halide solution to initiate the reaction (indicated by bubbling and cloudiness). Gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with the Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the sterically hindered aldehyde (1.0 equivalent) in the anhydrous solvent to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a vigorously stirred saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the resulting alcohol by column chromatography or distillation.
-
Visualizations
The following diagrams illustrate key experimental workflows and reaction mechanisms relevant to overcoming steric hindrance in reactions with substituted aldehydes.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for low yield in reactions with hindered aldehydes.
Caption: Reaction pathway for a base-catalyzed Aldol condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the Competing Mechanisms and Origin of Enantioselectivity for N-Heterocyclic Carbene-Catalyzed Reaction of Aldehyde with Enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An easy-to-perform evaluation of steric properties of Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. danielbregante.wordpress.com [danielbregante.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 20. ammoniaknowhow.com [ammoniaknowhow.com]
- 21. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. | Semantic Scholar [semanticscholar.org]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. myweb.ttu.edu [myweb.ttu.edu]
- 24. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 25. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming Aldol Product Stereochemistry: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of aldol products is a critical step in synthesis and drug discovery. The spatial arrangement of the newly formed stereocenters in β-hydroxy carbonyl compounds dictates their biological activity and physical properties. This guide provides an objective comparison of the primary method for stereochemical confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, with alternative techniques, supported by experimental data and detailed protocols.
The aldol reaction is a cornerstone of carbon-carbon bond formation, capable of generating two adjacent stereocenters, leading to the formation of syn and anti diastereomers. Distinguishing between these isomers is paramount for controlling reaction selectivity and for the rational design of molecules with specific three-dimensional structures. While several analytical techniques can be employed for this purpose, NMR spectroscopy, particularly ¹H and ¹³C NMR, often serves as the first and most powerful tool for routine analysis.
Unraveling Stereochemistry with NMR Spectroscopy
NMR spectroscopy provides a detailed picture of the molecular structure in solution, offering a wealth of information to deduce the relative stereochemistry of aldol adducts. The key parameters derived from NMR spectra for this purpose are ¹H-¹H coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).
¹H NMR: The Power of Coupling Constants
The vicinal coupling constant (³JHH) between the protons on the two newly formed stereogenic centers (Hα and Hβ) is a powerful indicator of their dihedral angle, as described by the Karplus equation. In the preferred conformations of syn and anti aldol products, these dihedral angles differ significantly, leading to distinct and predictable differences in their coupling constants.
Generally, for acyclic aldol products, the following trend is observed:
-
Anti diastereomers tend to exhibit a larger ³JHα,Hβ coupling constant, typically in the range of 7-10 Hz. This is due to a favored conformation where the two protons are in an anti-periplanar arrangement.
-
Syn diastereomers typically show a smaller ³JHα,Hβ coupling constant, usually in the range of 2-5 Hz, arising from a gauche relationship between the two protons in the most stable conformation.
Table 1: Typical ¹H NMR Coupling Constants for Syn and Anti Aldol Products
| Aldol Product Structure (R¹, R², R³) | Diastereomer | Typical ³JHα,Hβ (Hz) |
| Acyclic β-Hydroxy Ketone (Alkyl R¹, R², R³) | anti | 7 - 10 |
| syn | 2 - 5 | |
| Acyclic β-Hydroxy Ester (Alkyl R¹, R², R³) | anti | 8 - 10 |
| syn | 3 - 6 | |
| Aldol from Aromatic Aldehyde (R¹ = Aryl) | anti | ~9 |
| syn | ~3-4 |
Note: These values are typical and can be influenced by substituents and solvent.
2D NOESY: Through-Space Correlations
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) provides information about protons that are close in space, irrespective of their through-bond connectivity. This is particularly useful for confirming stereochemical assignments, especially in cyclic or conformationally restricted systems. For aldol products, NOESY can reveal key spatial relationships:
-
In the syn isomer , an NOE is often observed between the proton on the β-carbon (Hβ) and one of the protons on the α-carbon.
-
In the anti isomer , such an NOE is typically absent or very weak.
¹³C NMR: A Complementary Tool
While ¹H NMR is the primary tool, ¹³C NMR spectroscopy can also provide valuable clues for stereochemical assignment. The chemical shifts of the carbons bearing the hydroxyl and carbonyl groups (Cβ and Cα) can differ between the syn and anti diastereomers. A common strategy involves the conversion of the aldol product into a cyclic acetonide derivative. In the ¹³C NMR spectrum of the acetonide, the chemical shifts of the acetal methyl groups can be diagnostic. For syn diols, the two methyl groups are in different environments (axial and equatorial in a chair-like conformation), leading to a larger difference in their chemical shifts (Δδ). For anti diols, the acetonide often adopts a conformation where the methyl groups are more chemically equivalent, resulting in a smaller Δδ.[1]
Table 2: Comparison of NMR Techniques for Aldol Stereochemistry Determination
| NMR Technique | Principle | Key Parameter(s) | Advantages | Limitations |
| ¹H NMR | Through-bond scalar coupling | ³JHα,Hβ coupling constant | Rapid, routine, and often provides a clear distinction. | Can be ambiguous in conformationally flexible systems or with complex coupling patterns. |
| 2D NOESY | Through-space dipolar coupling | NOE cross-peaks | Provides direct evidence of spatial proximity, confirming assignments from coupling constants. | Requires longer acquisition times; interpretation can be complex. |
| ¹³C NMR | Chemical shift differences | Δδ of Cα, Cβ, or derivative carbons | Can be a good complementary technique, especially for derivatives. | Differences in chemical shifts for the parent aldol can be small and unreliable. |
Alternative Methods for Stereochemical Confirmation
While NMR is a powerful and accessible tool, other techniques can provide definitive or complementary information, especially in ambiguous cases.
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative and absolute stereochemistry. If a suitable crystal of the aldol product can be obtained, this method offers definitive proof of its stereochemical identity.[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. For aldol products, which are diastereomers, separation can often be achieved on a standard (achiral) HPLC column. However, if the diastereomers co-elute, derivatization with a chiral agent can be employed. This converts the diastereomers into new diastereomeric derivatives with potentially greater differences in their physical properties, allowing for easier separation on an achiral column.[4][5][6] This method is particularly useful for quantitative analysis of diastereomeric ratios.
Table 3: Comparison of NMR Spectroscopy with Alternative Methods
| Method | Principle | Sample Requirements | Throughput | Information Provided |
| NMR Spectroscopy | Nuclear magnetic resonance | Soluble sample (mg scale) | High | Detailed structural information in solution, including stereochemistry. |
| X-Ray Crystallography | Diffraction of X-rays by a crystal lattice | Single, high-quality crystal | Low | Unambiguous 3D structure in the solid state.[2][3] |
| Chiral HPLC | Differential interaction with a stationary phase | Soluble sample (µg-mg scale) | High | Separation and quantification of diastereomers.[4][5][6] |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified aldol product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering if necessary.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon types (CH, CH₂, CH₃).
-
2D NOESY: For a small molecule like an aldol product, a mixing time (d8) of 300-500 ms is typically appropriate.[7] The number of scans (ns) should be a multiple of 8 or 16 for phase cycling, and a sufficient number of increments in the indirect dimension should be acquired for adequate resolution. The spectrum should be acquired without sample spinning.[8]
X-Ray Crystallography
Crystal Growth:
-
Dissolve the purified aldol product in a minimal amount of a suitable solvent in which it is moderately soluble.
-
Slowly introduce a "non-solvent" in which the compound is poorly soluble until slight turbidity is observed.
-
Alternatively, allow for slow evaporation of the solvent from a saturated solution.
-
Allow the solution to stand undisturbed for several days to weeks to promote the growth of single crystals.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and confirm the stereochemistry.
Chiral HPLC
Sample Preparation:
-
Prepare a stock solution of the aldol product mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (for diastereomer separation):
-
Column: A standard achiral column (e.g., C18 or silica).
-
Mobile Phase: A suitable mixture of solvents (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reverse phase). The exact composition should be optimized to achieve baseline separation.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the aldol product absorbs.
Mandatory Visualizations
Caption: Workflow for determining the stereochemistry of aldol products.
Conclusion
The determination of the stereochemistry of aldol products is a crucial aspect of modern organic synthesis and drug development. NMR spectroscopy, particularly the analysis of ¹H-¹H coupling constants and NOE data, stands as the most versatile and routinely applied method for this purpose. It provides a wealth of structural information from a solution-state sample with relatively high throughput. However, for unambiguous confirmation, especially in complex or novel systems, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. Chiral HPLC offers a powerful alternative for the quantitative analysis of diastereomeric mixtures. The choice of method will ultimately depend on the specific research question, the nature of the aldol product, and the resources available. A comprehensive approach, often utilizing a combination of these techniques, will provide the most reliable and complete picture of the stereochemical outcome of an aldol reaction.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
A Comparative Guide to the Large-Scale Synthesis of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a widely used Evans' chiral auxiliary, is a critical intermediate for the asymmetric synthesis of a variety of pharmaceuticals and complex organic molecules.[1][2] This guide provides a comprehensive comparison of large-scale synthesis considerations for this key chiral building block, evaluating its performance against viable alternatives and providing detailed experimental protocols and supporting data.
The utility of this compound stems from the high diastereoselectivity it imparts in reactions such as aldol additions, alkylations, and Michael additions.[3][4] The benzyl substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with a high degree of stereocontrol.[4]
Synthesis of the Parent Chiral Auxiliary: (R)-4-Benzyl-2-oxazolidinone
The large-scale synthesis of the target molecule begins with the preparation of its precursor, (R)-4-Benzyl-2-oxazolidinone. The most common and economically viable route starts from the readily available and inexpensive amino acid, L-phenylalanine.[5] This multi-step process, outlined below, is crucial for the overall efficiency and cost-effectiveness of the final product.
Acylation to this compound
Once the parent oxazolidinone is obtained, the final step is the acylation with a propionyl group. This is typically a high-yielding reaction.
Comparison with Alternative Chiral Auxiliaries
While Evans' oxazolidinones are highly effective, other chiral auxiliaries are available for asymmetric synthesis, each with its own set of advantages and disadvantages. The choice of auxiliary often depends on the specific reaction, cost considerations, and ease of removal and recovery.
| Chiral Auxiliary | Typical Application | Reported Yield | Reported Diastereoselectivity (d.r.) |
| Evans' Oxazolidinones | Aldol, Alkylation, Diels-Alder | High | >99:1 |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation of Amides | High | High |
| Oppolzer's Camphorsultam | Diels-Alder, Michael Additions, Hydrogenations | High | High |
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions.[6]
| Chiral Auxiliary | Approximate Cost (Bulk) | Recyclability | Key Considerations |
| Evans' Oxazolidinones | Moderate | High (Non-destructive cleavage) | Versatile and well-studied.[6][7] |
| Pseudoephedrine/Pseudoephenamine | Low | High | Pseudoephedrine is a regulated precursor.[6] |
| Oppolzer's Camphorsultam | High | High (Robust for recycling) | Higher initial cost, but efficient recovery.[6] |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries.[6]
Experimental Protocols
Large-Scale Synthesis of (R)-4-Benzyl-2-oxazolidinone
This protocol is adapted from a method designed for scale-up production.[5]
Step 1: Reduction of L-phenylalanine
-
In a suitable reactor, a solution of L-phenylalanine in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled in an ice-water bath.
-
A solution of lithium aluminum hydride (LiAlH4) in anhydrous THF is slowly added dropwise, maintaining the temperature below 15°C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by the dropwise addition of methanol, controlling the rate to prevent excessive bubbling and keeping the temperature below 30°C.
-
Water and a 20% sodium hydroxide solution are slowly added, and the mixture is stirred for 30 minutes.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (R)-2-amino-3-phenyl-1-propanol.
Step 2: Cyclization to (R)-4-Benzyl-2-oxazolidinone
-
The crude (R)-2-amino-3-phenyl-1-propanol is dissolved in a suitable solvent such as toluene.
-
Diethyl carbonate and a catalytic amount of sodium ethoxide are added.
-
The mixture is heated to reflux, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure (R)-4-Benzyl-2-oxazolidinone as a white solid.[5]
Synthesis of this compound
-
To a flame-dried reactor under an inert atmosphere, add (R)-4-Benzyl-2-oxazolidinone and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the mixture at -78°C for 30 minutes to form the lithium salt.
-
Add propionyl chloride or propionic anhydride dropwise.
-
Stir the reaction at -78°C for 2-4 hours.
-
Quench the reaction at -78°C with a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization.
Conclusion
The large-scale synthesis of this compound is a well-established and highly efficient process, making it a preferred choice for many industrial applications. While alternative chiral auxiliaries such as those based on pseudoephedrine and camphorsultam offer viable options, the versatility, high diastereoselectivity, and well-documented protocols for Evans' auxiliaries solidify their position as a cornerstone in asymmetric synthesis. The selection of a chiral auxiliary for a specific industrial application will ultimately depend on a careful evaluation of factors including cost, scalability, and the specific chemical transformation required.
References
Determining Diastereomeric Excess: A Comparative Guide to Chiral HPLC, NMR, and SFC
For researchers, scientists, and professionals in drug development, the accurate determination of diastereomeric excess (de) is a critical parameter in ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC). We will delve into the experimental protocols, present comparative performance data, and illustrate the workflow of the most common technique, chiral HPLC.
Principles of Diastereomer Separation
Diastereomers, unlike enantiomers, have different physical and chemical properties, which allows for their separation and quantification by various analytical methods.[1]
-
Chiral HPLC separates diastereomers based on their differential interactions with a chiral stationary phase (CSP).[2] The mixture of diastereomers is passed through a column, and the diastereomer that interacts more strongly with the CSP will be retained longer, resulting in different elution times. The area under each peak in the chromatogram is proportional to the concentration of that diastereomer, allowing for the calculation of the diastereomeric excess.[2]
-
NMR Spectroscopy distinguishes between diastereomers due to the different magnetic environments of their nuclei. This results in distinct chemical shifts and/or coupling constants in the NMR spectrum, most commonly in ¹H NMR.[1] The ratio of the diastereomers is determined by integrating the signals corresponding to each isomer.[1]
-
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[3] Similar to HPLC, SFC separates diastereomers based on their differential partitioning between the stationary phase and the mobile phase.[4] SFC is often considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[4]
Quantitative Performance Comparison
The choice of analytical technique for determining diastereomeric excess depends on several factors, including the properties of the analyte, the required sensitivity, and the desired sample throughput. The following tables summarize key performance metrics for chiral HPLC, NMR, and SFC based on available experimental data.
| Parameter | Chiral HPLC | NMR Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction with a chiral stationary phase leading to different retention times.[1] | Different magnetic environments of nuclei leading to distinct chemical shifts.[1] | Differential partitioning between a stationary phase and a supercritical fluid mobile phase.[4] |
| Typical Analysis Time | 15-60 minutes per sample.[2] | 5-15 minutes per sample (after any necessary derivatization).[2] | Generally faster than HPLC, with some separations achievable in under a minute.[5][6] |
| Sensitivity (LOD/LOQ) | Generally high, with LODs around 1.5 µg/mL reported for some methods.[2] | Generally lower, dependent on analyte concentration and magnetic field strength.[2] | Comparable to or sometimes better than HPLC. |
| Solvent Consumption | High (>60 mL of mobile phase per sample).[2] | Low (~0.6 mL of deuterated solvent per sample).[7] | Significantly lower than HPLC, reducing the use of organic solvents.[4][8] |
| Precision/Reproducibility | Excellent, with high reproducibility.[2] | High, with good reproducibility.[1] | Good, with high reproducibility.[8] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[2] | Can be rapid, especially if signals are well-resolved. | Often faster than HPLC method development. |
| Technique | Success Rate for Diastereomer Separation (258 compounds) |
| Reverse Phase Non-Chiral HPLC | Varies by column (e.g., XBridge™ C18, Synergi 4 μm Polar RP) |
| Reverse Phase Chiral HPLC | Varies by column (e.g., Ultron ES-OVM, Chiralcel OJ-RH) |
| Non-Chiral SFC | Generally more successful than traditional non-chiral HPLC for the diverse sample set.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for each technique.
Chiral HPLC Protocol for Diastereomeric Excess Determination
This protocol outlines a general workflow for separating diastereomers using chiral HPLC.
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve the sample containing the diastereomeric mixture in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Column: A chiral stationary phase (CSP) column appropriate for the class of compounds being analyzed (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Mobile Phase: A mixture of solvents such as n-hexane and isopropanol. The ratio is optimized to achieve the best separation. For basic compounds, an additive like 0.1% diethylamine (DEA) may be needed to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Usually ambient, but can be varied to optimize separation.
-
Detection: UV detection at a wavelength where the analytes have strong absorbance.
3. Data Analysis:
-
Peak Integration: Integrate the peak areas of the two diastereomers in the chromatogram.
-
Calculation of Diastereomeric Excess (de): de (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
NMR Spectroscopy Protocol for Diastereomeric Excess Determination
This protocol describes the general steps for determining diastereomeric ratios using ¹H NMR.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
3. Data Analysis:
-
Signal Identification: Identify well-resolved signals corresponding to each diastereomer. These signals should be free from overlap with other peaks.
-
Integration: Integrate the distinct resonance peaks for each of the diastereomers.
-
Calculation of Diastereomeric Ratio (dr): dr = Integral₁ / Integral₂ The diastereomeric excess can then be calculated from the ratio.
Supercritical Fluid Chromatography (SFC) Protocol for Diastereomeric Excess Determination
This protocol provides a general outline for diastereomer separation using SFC.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent, often a mixture of an alcohol and a less polar solvent.
2. SFC System and Conditions:
-
SFC System: A supercritical fluid chromatograph equipped with a back-pressure regulator and a suitable detector (e.g., UV-Vis).
-
Column: A chiral stationary phase column.
-
Mobile Phase: Supercritical CO₂ as the main mobile phase with a co-solvent (modifier) such as methanol or ethanol.
-
Flow Rate: Typically 2-4 mL/min.
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).
-
Column Temperature: Often slightly above ambient (e.g., 40°C).
-
Detection: UV detection at an appropriate wavelength.
3. Data Analysis:
-
The data analysis is similar to that of HPLC, involving peak integration and calculation of the diastereomeric excess using the peak areas.
Workflow for Determining Diastereomeric Excess using Chiral HPLC
Caption: Workflow for determining diastereomeric excess using chiral HPLC.
Conclusion
Chiral HPLC, NMR spectroscopy, and SFC are all powerful techniques for the determination of diastereomeric excess, each with its own set of advantages and disadvantages.
-
Chiral HPLC is a robust and widely applicable method, offering high precision and sensitivity.[4] However, it can be time-consuming and consumes larger volumes of organic solvents.[2]
-
NMR Spectroscopy is a rapid and non-destructive technique that provides valuable structural information and consumes minimal solvent.[1][7] Its main limitation is its lower sensitivity compared to chromatographic methods.[2]
-
Supercritical Fluid Chromatography (SFC) offers the advantages of high speed and reduced solvent consumption, making it a "greener" and often more efficient alternative to HPLC.[4][9]
The optimal choice of technique will depend on the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and sensitivity, and the available instrumentation. For comprehensive validation, employing more than one of these techniques can provide a high degree of confidence in the results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Supercritical fluid (carbon dioxide) based ultra performance convergence chromatography for the separation and determination of fulvestrant diastereomers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
A Comparative Guide to Recent Advances in Asymmetric Synthesis Using Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric synthesis continues to be a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals and other bioactive molecules. Among the various strategies to control stereochemistry, the use of chiral auxiliaries remains a robust and reliable method. Evans' oxazolidinone auxiliaries, in particular, have long been celebrated for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] However, the pursuit of enhanced efficiency, broader substrate scope, and milder reaction conditions has driven significant recent advancements in this area. This guide provides an objective comparison of these recent developments with established oxazolidinone methodologies and other alternatives, supported by experimental data and detailed protocols.
Recent Advances in Oxazolidinone-Mediated Asymmetric Synthesis
Recent progress has focused on the design of novel oxazolidinone auxiliaries, the development of catalytic methods for their synthesis and application, and their use in a wider range of asymmetric transformations.
Novel Oxazolidinone Auxiliaries
The classic Evans auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone, have been expanded upon to fine-tune steric and electronic properties, leading to improved selectivity and reactivity.
One notable development is the introduction of "SuperQuat" chiral auxiliaries. These 5,5-dimethyloxazolidin-2-ones induce a conformational bias in the C(4)-substituent, projecting it towards the N-acyl group. This modification enhances diastereofacial shielding, often leading to superior selectivity compared to the parent Evans auxiliaries.[3][4]
Another innovative approach involves the incorporation of functionalities that allow for novel cleavage or transformation pathways. For instance, a cysteine-derived oxazolidinone auxiliary has been developed that enables mild, chemoselective conversion of the chiral products into various carboxylic acid derivatives via an N-to-S acyl transfer, expanding the synthetic utility of the auxiliary beyond simple hydrolysis.[1]
Catalytic and Enzymatic Approaches
A significant trend in recent years has been the move towards catalytic methods for the synthesis of oxazolidinones themselves, as well as their use in asymmetric reactions. This shift addresses the stoichiometric nature of traditional chiral auxiliary-based synthesis.
Recent breakthroughs include the organoselenium-catalyzed enantioselective synthesis of 2-oxazolidinones from alkenes and N-Boc amines. This method provides a direct route to enantioenriched oxazolidinones from prochiral starting materials, bypassing the need to start from chiral amino acids.
Furthermore, biocatalysis has emerged as a powerful tool. Engineered myoglobin-based catalysts have been shown to facilitate the intramolecular C(sp³)-H amination of carbamate derivatives to produce enantioenriched oxazolidinones with high yields and enantioselectivity. This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.
Expansion of Reaction Scope
While asymmetric alkylation and aldol reactions are the traditional applications of oxazolidinone auxiliaries, recent research has expanded their utility to a broader array of transformations. These include asymmetric conjugate additions, aminations, and cycloadditions. For example, the diastereoselective conjugate addition of cyanide to α,β-unsaturated oxazolidinones has been employed in the enantioselective synthesis of important pharmaceutical building blocks like ent-pregabalin and baclofen.[5]
Performance Comparison: Oxazolidinones vs. Alternatives
The efficacy of a chiral auxiliary is highly dependent on the specific reaction. While Evans-type oxazolidinones are highly effective for many transformations, alternatives such as their sulfur-containing analogs (oxazolidinethiones and thiazolidinethiones) and the aforementioned SuperQuat auxiliaries can offer advantages in certain contexts.
Asymmetric Alkylation
In asymmetric alkylation, the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity.[6][7] SuperQuat auxiliaries, with their gem-dimethyl substitution, can further enhance this effect.
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Allyl iodide | 98:2 | 85-95 | [6] |
| (S)-4-isopropyl-2-oxazolidinone | N-propionyl | Benzyl bromide | >99:1 | 90 | [2] |
| SuperQuat (4S,5S)-5,5-dimethyl-4-isopropyloxazolidin-2-one | N-propionyl | Methyl iodide | >99:1 | 85 | [3][4] |
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is renowned for its ability to produce syn-aldol adducts with excellent diastereoselectivity, which is rationalized by the Zimmerman-Traxler transition state model.[8] Sulfur-containing analogs, such as oxazolidinethiones, have been shown to be particularly effective, sometimes offering improved selectivities and easier removal of the auxiliary.[9][10]
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85-95 | [8] |
| (S)-4-benzyl-2-oxazolidinethione | Isobutyraldehyde | >98:2 | 90 | [10] |
| (4S,5R)-3-propionyl-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | 99:1 | 87 | [2] |
Experimental Protocols
General Protocol for Diastereoselective Alkylation using (S)-4-Benzyl-2-oxazolidinone[6][11]
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of propionyl chloride (1.1 equiv). The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1 M solution in THF. The resulting enolate is stirred for 30 minutes at -78 °C. Allyl iodide (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above.
-
Auxiliary Cleavage: The purified alkylated product (1.0 equiv) is dissolved in a 4:1 mixture of THF and water. The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 equiv) is added, followed by lithium hydroxide (2.0 equiv) in water. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified to pH 1-2 with 1 M HCl and the carboxylic acid product is extracted with ethyl acetate.
Protocol for Asymmetric Aldol Reaction using an Oxazolidinethione[10]
-
Enolate Formation: To a solution of the N-propionyl oxazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added titanium tetrachloride (TiCl₄) (1.1 equiv). The mixture is stirred for 5 minutes, then cooled to -78 °C. (-)-Sparteine (2.5 equiv) is added dropwise, and the resulting deep red solution is stirred for 30 minutes.
-
Aldol Addition: The aldehyde (1.5 equiv) is added dropwise at -78 °C. The reaction is stirred for 1-2 hours at -78 °C.
-
Work-up and Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with CH₂Cl₂. The aldol adduct can be cleaved under similar conditions as described in section 3.1.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate key concepts in oxazolidinone-mediated asymmetric synthesis.
Caption: General workflow for asymmetric alkylation.
Caption: Zimmerman-Traxler transition state model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Navigating Stereochemistry: A Comparative Guide to the Limitations of Chiral Auxiliaries in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of complex molecules and pharmaceuticals where a single enantiomer often dictates therapeutic efficacy. Chiral auxiliaries have long served as a robust and reliable tool for inducing stereoselectivity. By temporarily attaching a chiral fragment to a prochiral substrate, chemists can direct the formation of a desired stereoisomer. However, the use of stoichiometric amounts of these auxiliaries is not without its drawbacks. This guide provides an objective comparison of the performance of common chiral auxiliaries against modern asymmetric catalytic methods, highlighting the inherent limitations of the auxiliary-based approach in the context of complex molecule synthesis.
Performance Comparison of Common Chiral Auxiliaries
The efficacy of a chiral auxiliary is highly dependent on the specific reaction and substrate. Here, we compare three widely used auxiliaries in asymmetric alkylation reactions, a fundamental C-C bond-forming transformation.
| Chiral Auxiliary | Substrate (Enolate precursor) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative) | Propionyl oxazolidinone | Benzyl bromide | >99:1 | 95 | [1] |
| Propionyl oxazolidinone | Isopropyl iodide | 97:3 | 85 | [2] | |
| Propionyl oxazolidinone | Allyl iodide | >95:5 | 73-78 | [3] | |
| Myers Auxiliary (Pseudoephedrine amide) | Propionamide | Benzyl bromide | 98:2 | 99 | [4] |
| Propionamide | Ethyl iodide | 98:2 | 95 | [4] | |
| Isobutyramide | Methyl iodide | 90:10 | 85 | [4] | |
| Enders Auxiliary (SAMP Hydrazone) | Propanal hydrazone | Methyl iodide | ≥95:5 | 87 | [5][6] |
| Cyclohexanone hydrazone | Ethyl iodide | ≥96:4 | 90 | [7] | |
| Diethyl ketone hydrazone | Propyl iodide | >98:2 | 85 | [7] |
The Core Limitations: A Head-to-Head Comparison with Asymmetric Catalysis
While effective, the use of chiral auxiliaries presents several limitations, especially in the context of efficiency and scalability, which are critical in drug development. Asymmetric catalysis, which utilizes substoichiometric amounts of a chiral catalyst, often provides a more elegant and economical solution.
| Feature | Chiral Auxiliary Approach | Asymmetric Catalysis Approach |
| Stoichiometry | Requires stoichiometric amounts of the auxiliary. | Requires catalytic amounts of the catalyst (typically 0.1-10 mol%). |
| Step Economy | Requires additional steps for attachment and removal of the auxiliary. | Often directly transforms the substrate, leading to shorter synthetic routes. |
| Atom Economy | Lower, as the mass of the auxiliary is incorporated and then removed. | Higher, as the catalyst is not incorporated into the final product. |
| Cost | Can be high due to the cost of the auxiliary and additional reagents for attachment/removal. | High initial catalyst cost, but can be more economical on a large scale due to low loading and potential for recycling. |
| Waste Generation | Generates stoichiometric amounts of auxiliary-related waste. | Generates significantly less waste. |
| Scalability | Can be challenging due to the handling of stoichiometric reagents and purification from the cleaved auxiliary. | Generally more scalable, especially with highly active catalysts. |
| Generality | Often highly reliable and well-established for a broad range of substrates. | Substrate scope can sometimes be limited, and catalyst optimization may be required. |
Case Study: Synthesis of Oseltamivir (Tamiflu®)
The synthesis of the antiviral drug oseltamivir provides a compelling example of the advantages of asymmetric catalysis over approaches that rely on stoichiometric chirality.
Chiral Pool/Auxiliary Approach (based on Shikimic Acid):
The commercial synthesis of oseltamivir historically started from (-)-shikimic acid, a natural product.[8] While not strictly a chiral auxiliary approach in the traditional sense, it relies on a stoichiometric chiral starting material from the "chiral pool." This dependency on a natural source can be a significant limitation, as demonstrated by the supply shortages of star anise (the primary source of shikimic acid) during the H1N1 influenza pandemic. The synthesis is also linear and involves multiple steps.
Asymmetric Catalysis Approach:
Several catalytic asymmetric syntheses of oseltamivir have been developed to overcome the reliance on shikimic acid. For instance, a highly efficient synthesis was developed featuring an asymmetric organocatalytic Michael reaction as the key step.[9] This approach significantly shortens the synthesis and avoids the use of potentially hazardous azide reagents employed in some earlier routes.
| Metric | Chiral Pool (Shikimic Acid) Route | Asymmetric Catalysis Route |
| Starting Material | (-)-Shikimic Acid (natural product) | Readily available, simple achiral molecules |
| Key Step | Utilization of existing stereocenters | Asymmetric organocatalytic Michael addition |
| Overall Yield | ~17-22% | ~57% (in one reported synthesis)[10] |
| Number of Steps | Multiple linear steps | Shorter, more convergent routes |
| Supply Chain | Dependent on natural source availability | More secure and scalable |
Case Study: Synthesis of (+)-Pancratistatin
The synthesis of the anticancer agent (+)-pancratistatin further illustrates the evolution from stoichiometric to catalytic asymmetric strategies.
Chiral Auxiliary/Substrate Control Approach:
Early syntheses of pancratistatin often relied on substrate-controlled diastereoselective reactions or the use of chiral starting materials, leading to lengthy and often low-yielding routes.[11]
Asymmetric Catalysis Approach:
More recent approaches have utilized powerful catalytic asymmetric transformations. For example, a concise total synthesis was achieved using a Rh(III)-catalyzed diastereoselective C-H bond addition to a D-glucose-derived nitroalkene.[12] This route is significantly shorter and more efficient. Another elegant synthesis employed a catalytic desymmetrization of benzene to construct the core of the molecule.[13][14]
| Metric | Early Diastereoselective/Chiral Pool Routes | Catalytic Asymmetric Routes |
| Longest Linear Sequence | Often >20 steps | As short as 7-10 steps[12][13] |
| Overall Yield | Typically low (<1%) | Significantly higher (e.g., 12% over 7 steps)[13] |
| Key Strategy | Substrate-controlled reactions | Catalytic C-H activation, desymmetrization |
Experimental Protocols
Asymmetric Alkylation using an Evans Auxiliary
This protocol is a generalized procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the N-acyl oxazolidinone by column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Stir at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by column chromatography.[3]
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.2 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract the carboxylic acid product. The chiral auxiliary can be recovered from the organic layer.[15][16]
Asymmetric Alkylation using a Myers Auxiliary
This protocol describes the alkylation of a pseudoephedrine amide.
1. Amide Formation:
-
React (+)-pseudoephedrine with the desired acid chloride or anhydride in the presence of a base like triethylamine or pyridine to form the corresponding amide.
2. Diastereoselective Alkylation:
-
To a suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF (0.1 M), add diisopropylamine (2.25 equiv) and cool to -78 °C.
-
Add n-butyllithium (2.2 equiv) dropwise to form LDA.
-
Add a solution of the pseudoephedrine amide (1.0 equiv) in THF.
-
Stir for 15-60 minutes at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.
-
Add the alkyl halide (1.5-2.5 equiv) and stir for 2-6 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify by recrystallization or chromatography.[4][17]
3. Cleavage of the Chiral Auxiliary:
-
To Carboxylic Acid (Acidic Hydrolysis): Reflux the alkylated amide with aqueous sulfuric acid.[18]
-
To Alcohol (Reductive Cleavage): Treat the amide with a reducing agent such as lithium amidotrihydroborate (LAB).[19]
-
To Aldehyde (Partial Reduction): Use a milder reducing agent like lithium triethoxyaluminum hydride.[20]
Asymmetric Alkylation using an Enders Auxiliary
This protocol outlines the alkylation of a ketone via its SAMP hydrazone.
1. Hydrazone Formation:
-
A mixture of the ketone (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv) is stirred, sometimes with gentle heating, until the reaction is complete (monitored by TLC or GC). The product is typically purified by distillation or chromatography.[7]
2. Diastereoselective Alkylation:
-
To a solution of the SAMP hydrazone (1.0 equiv) in anhydrous diethyl ether or THF (0.5 M) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir at 0 °C for 2-4 hours to ensure complete deprotonation.
-
Cool the solution to -100 °C and add the alkyl halide (1.2 equiv).
-
Stir for several hours, allowing the reaction to slowly warm to room temperature.
-
Quench with water and extract with an organic solvent. Purify by chromatography.[7]
3. Cleavage of the Chiral Auxiliary (Ozonolysis):
-
Dissolve the alkylated hydrazone in dichloromethane (0.1 M) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
The reaction can be worked up reductively (e.g., with triphenylphosphine or dimethyl sulfide) to yield the ketone. The chiral auxiliary can be recovered from the aqueous phase after workup.[6][21]
Visualizing the Workflow: Chiral Auxiliary vs. Asymmetric Catalysis
The following diagrams illustrate the fundamental difference in the synthetic workflow between a chiral auxiliary-based approach and an asymmetric catalytic approach.
Caption: Workflow for a synthesis using a chiral auxiliary.
Caption: Workflow for an asymmetric catalytic synthesis.
Conclusion
Chiral auxiliaries remain a valuable and often highly reliable method for controlling stereochemistry, particularly in the early stages of research and for specific transformations where catalytic methods are not yet well-developed. Their predictable stereochemical outcomes and the ability to separate diastereomeric intermediates are significant advantages. However, in the context of complex molecule synthesis, especially with an eye towards process development and large-scale production, the limitations of stoichiometric reagents become apparent. The inferior step and atom economy, increased waste generation, and potential for higher costs often make asymmetric catalysis the more attractive long-term strategy. As the field of catalysis continues to advance, the development of more efficient, selective, and robust catalysts will further diminish the reliance on chiral auxiliaries for the synthesis of complex, stereochemically rich molecules. The choice between these two powerful strategies will ultimately depend on a careful evaluation of the specific synthetic challenge, the scale of the synthesis, and the overall goals of the research program.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. web.mit.edu [web.mit.edu]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of (+)-Pancratistatins via Catalytic Desymmetrization of Benzene. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. journals.pnu.ac.ir [journals.pnu.ac.ir]
A Cost-Benefit Analysis of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone in Asymmetric Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and drug development, the stereoselective synthesis of chiral molecules is of paramount importance. Chiral auxiliaries are a cornerstone of this field, enabling chemists to control the stereochemical outcome of reactions with a high degree of precision. Among these, the Evans' oxazolidinone auxiliaries, and specifically (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, have established themselves as powerful tools for asymmetric synthesis. This guide provides a comprehensive cost-benefit analysis of this widely used chiral auxiliary, comparing its performance and cost with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a member of the Evans' class of chiral auxiliaries, which are prized for their ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations. The benzyl substituent at the C4 position of the oxazolidinone ring provides a key steric directing group, effectively shielding one face of the enolate and guiding the approach of electrophiles to the opposite face. This reliable stereocontrol has made it an invaluable tool in the synthesis of complex natural products and active pharmaceutical ingredients.
Performance in Key Asymmetric Reactions
The primary benefit of using this compound lies in its ability to consistently deliver high diastereoselectivity and good yields in asymmetric transformations.
Asymmetric Alkylation
In asymmetric alkylation reactions, the enolate derived from an N-acyloxazolidinone reacts with an electrophile to form a new stereocenter. The bulky benzyl group of the auxiliary effectively directs the alkylating agent to the less hindered face of the enolate, resulting in a high degree of stereocontrol.
Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction proceeds through a chair-like transition state, where the substituent on the aldehyde occupies a pseudo-equatorial position to minimize steric interactions with the chiral auxiliary. This leads to the predictable formation of the syn-aldol product with excellent diastereoselectivity.
Comparative Analysis with Alternative Chiral Auxiliaries
While this compound is a powerful tool, a thorough cost-benefit analysis requires comparison with viable alternatives. The most common alternatives are other Evans' auxiliaries derived from different amino acids, such as (S)-4-isopropyl-2-oxazolidinone (from valine) and (R)-4-phenyl-2-oxazolidinone (from phenylalanine).
Table 1: Performance Comparison of Evans' Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-4-Benzyl-3-propionyl-2-oxazolidinone | Benzyl bromide | >99:1 | 85 |
| (S)-4-Isopropyl-3-propionyl-2-oxazolidinone | Benzyl bromide | 98:2 | 88 |
| (R)-4-Phenyl-3-propionyl-2-oxazolidinone | Benzyl bromide | 97:3 | 82 |
Data is representative and compiled from various sources in the literature. Actual results may vary depending on specific reaction conditions.
Table 2: Cost Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Supplier Example | Price (USD) per gram |
| This compound | Shaanxi Dideu Medichem Co. Ltd. | ~$200/g (EXW) |
| (S)-4-Isopropyl-2-oxazolidinone | MedchemExpress | ~$36 for 10mM*1mL in DMSO |
| (R)-4-Phenyl-2-oxazolidinone | Chem-Impex | ~$3.71/g (for 5g) |
Prices are indicative and subject to change based on supplier, purity, and quantity. Some suppliers require a quote for pricing.
From the data, it is evident that while all three Evans' auxiliaries provide excellent diastereoselectivity, the benzyl-substituted auxiliary often gives slightly higher selectivity. However, there can be a significant cost difference, with the phenyl-substituted auxiliary appearing to be the most cost-effective option among the listed examples. The choice of auxiliary will therefore depend on the specific requirements of the synthesis, balancing the need for the highest possible stereoselectivity against budgetary constraints.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries.
General Procedure for Asymmetric Aldol Reaction using an Evans' Auxiliary
This protocol outlines the key steps for a typical asymmetric aldol reaction.
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere. Add Bu₂BOTf dropwise, followed by the slow addition of DIPEA. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Aldol Addition: Cool the solution back down to -78 °C. Add the aldehyde dropwise. Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extraction and Purification: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue with an organic solvent. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Cleavage of the Chiral Auxiliary
A key advantage of Evans' auxiliaries is that they can be cleaved under various conditions to yield different functional groups, and the auxiliary can often be recovered and reused.
Protocol for Hydrolytic Cleavage to a Carboxylic Acid:
-
Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water (typically 3:1 or 4:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).
-
Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF and extract the desired carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
Conclusion
This compound is a highly effective chiral auxiliary that provides excellent stereocontrol in asymmetric synthesis, particularly in aldol and alkylation reactions. Its primary benefit lies in the high diastereoselectivity it consistently achieves, which is crucial for the synthesis of enantiomerically pure compounds in research and drug development.
The cost-benefit analysis reveals that while it is a top performer in terms of stereoselectivity, it may not be the most economical choice. Alternatives such as (R)-4-phenyl-2-oxazolidinone can offer comparable, albeit slightly lower, performance at a potentially lower cost. The ultimate decision for researchers and drug development professionals will involve a careful consideration of the desired level of stereochemical purity, the overall budget of the synthetic route, and the availability and cost of the different auxiliaries from various suppliers. The ability to recover and reuse the auxiliary is also a significant factor in the overall cost-effectiveness of the process.
A Comparative Guide to Transition State Models for Stereochemical Prediction
For Researchers, Scientists, and Drug Development Professionals
The predictable control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms dictates biological activity. Transition state models are conceptual frameworks that allow chemists to rationalize and predict the stereochemical outcome of reactions that generate new stereocenters. This guide provides an objective comparison of the performance of key transition state models, supported by experimental and computational data, to aid researchers in selecting the most appropriate model for their synthetic challenges.
Overview of Key Transition State Models
Several models have been developed to predict the diastereoselectivity of nucleophilic additions to carbonyl compounds and other related reactions. These models are based on the analysis of the steric and electronic interactions in the transition state of the reaction.
-
Cram's Rule, Felkin-Anh, and Cram-Chelate Models: These models are primarily used to predict the stereochemical outcome of nucleophilic attack on acyclic ketones and aldehydes bearing a stereocenter at the α-position. The Felkin-Anh model is a refinement of the earlier Cram's rule and is generally more accurate in its predictions.[1] The Cram-Chelate model is applied when a chelating group is present on the α-carbon, which can coordinate with the metal cation of the nucleophile, leading to a different stereochemical outcome compared to the Felkin-Anh model.[2][3]
-
Zimmerman-Traxler Model: This model is the cornerstone for predicting the stereoselectivity of aldol reactions.[4][5] It postulates a six-membered, chair-like transition state involving the enolate, the aldehyde, and the metal cation. The geometry of the enolate (E or Z) dictates the relative stereochemistry (syn or anti) of the resulting β-hydroxy carbonyl product.[6]
-
Houk-List Model: This computational model is used to rationalize the stereoselectivity of proline-catalyzed intermolecular aldol reactions.[7][8] It focuses on the transition state of the carbon-carbon bond-forming step, where the carboxylic acid of the proline catalyst plays a crucial role in directing the electrophile.[7]
Comparative Performance of Transition State Models
The predictive power of these models can be evaluated by comparing the theoretically predicted diastereomeric or enantiomeric ratios with experimentally determined values. The following tables summarize available data for different reaction types.
Table 1: Nucleophilic Addition to α-Chiral Aldehydes (Felkin-Anh vs. Cram-Chelate)
| Aldehyde Substrate | Nucleophile/Conditions | Predicted Model | Predicted Major Diastereomer | Experimental Diastereomeric Ratio (Major:Minor) | Reference(s) |
| (S)-2-phenylpropanal | MeMgBr, Et₂O, -78 °C | Felkin-Anh | (2S,3S) | 83:17 | |
| (S)-2-phenylpropanal | PhLi, Et₂O, -78 °C | Felkin-Anh | (2S,3R) | 98:2 | |
| (S)-α-(benzyloxy)propanal | MeTiCl₃, CH₂Cl₂, -78 °C | Cram-Chelate | (2R,3R) | 95:5 | [3] |
| (S)-α-(benzyloxy)propanal | MeMgBr, Et₂O, -78 °C | Felkin-Anh | (2R,3S) | 25:75 | [2] |
| α-(TBSO)propanal | Et₂Zn, EtZnCl, CH₂Cl₂ | Cram-Chelate | syn | >20:1 | [9] |
| α-(TBSO)propanal | Et₂Zn, CH₂Cl₂ | Felkin-Anh | anti | 1:1 | [9] |
Note: The terms 'syn' and 'anti' are used to describe the relative stereochemistry of the newly formed stereocenters.
Table 2: Diastereoselectivity in Aldol Reactions (Zimmerman-Traxler Model)
| Enolate (from Ketone) | Aldehyde | Conditions | Enolate Geometry | Predicted Product | Experimental Diastereomeric Ratio (syn:anti) | Reference(s) |
| Propiophenone | Benzaldehyde | LDA, THF, -78 °C | Z | syn | 90:10 | [6] |
| Propiophenone | Isobutyraldehyde | LDA, THF, -78 °C | Z | syn | 97:3 | [6] |
| Ethyl ketone | Benzaldehyde | (c-Hex)₂BCl, Et₃N | E | anti | >99% anti | [6] |
| Evans Acyl Oxazolidinone | Benzaldehyde | (n-Bu)₂BOTf, DIPEA | Z | syn | >99% syn | [6] |
| Methyl Ketone | Various Aldehydes | Lithium enolate | - | syn | 7:1 to 50:1 preference for chair-like TS | [10] |
Table 3: Enantioselectivity in Proline-Catalyzed Aldol Reactions (Houk-List Model)
| Ketone | Aldehyde | Catalyst | Predicted Major Enantiomer | Experimental Enantiomeric Excess (ee) | Reference(s) |
| Acetone | Benzaldehyde | (S)-Proline | (S,R) | 60% | [7] |
| Acetone | Isobutyraldehyde | (S)-Proline | (S,R) | 96% | [7] |
Experimental and Computational Protocols
General Experimental Protocol for a Diastereoselective Aldol Reaction
This protocol provides a general framework for conducting an aldol reaction to validate the predictions of the Zimmerman-Traxler model.
Materials:
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Lithium diisopropylamide (LDA) solution in THF (typically 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
Enolate Formation: A solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of LDA (1.1 mmol) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: The aldehyde (1.2 mmol) is added to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio of the purified product is determined by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[11][12]
Protocol for Determining Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Selection: Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters are often good candidates.
-
Integration: Carefully integrate the selected signals for each diastereomer.
-
Ratio Calculation: The diastereomeric ratio is the ratio of the integration values of the selected signals.[11][13]
Computational Protocol for Transition State Modeling (Gaussian)
This protocol outlines a general procedure for locating a transition state using the Gaussian software package.
-
Input File Preparation:
-
Build the structures of the reactants and products separately using a molecular editor like GaussView.
-
Create a Gaussian input file (.gjf or .com).
-
Use the opt=qst2 or opt=qst3 keyword in the route section. qst2 requires the optimized geometries of the reactant and product, while qst3 also requires an initial guess for the transition state structure.[14][15]
-
Ensure that the atom numbering is consistent between the reactant and product structures.[14]
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Include the freq keyword to perform a frequency calculation on the optimized geometry to verify that it is a true transition state (one and only one imaginary frequency).[14]
-
-
Example Gaussian Input (opt=qst2):
-
Job Submission and Analysis:
-
Run the Gaussian calculation.
-
Analyze the output file (.log or .out).
-
Verify the presence of a single imaginary frequency in the frequency analysis, which corresponds to the motion along the reaction coordinate.[15]
-
Visualize the transition state structure and the imaginary frequency using a molecular viewer to confirm that it represents the desired reaction.
-
Visualizing Transition State Models and Workflows
The following diagrams, generated using the DOT language, illustrate the key features of the discussed transition state models and a general workflow for stereochemical prediction.
Caption: The Felkin-Anh model for nucleophilic addition to an α-chiral carbonyl.
Caption: The Cram-Chelate model, which applies when a chelating group is present.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]
- 8. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]
- 9. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental evidence for chair-like transition states in aldol reactions of methyl ketone lithium enolates: stereoselective synthesis and utilization of a deuterium-labeled enolate as a probe of reaction stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 14. joaquinbarroso.com [joaquinbarroso.com]
- 15. Rangsiman Ketkaew - Gaussian: Finding the Transition State of Chemical Reaction [sites.google.com]
catalytic asymmetric alternatives to stoichiometric chiral auxiliaries
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. While stoichiometric chiral auxiliaries have long been a reliable tool, the field has increasingly embraced the elegance and efficiency of catalytic asymmetric methods. This guide provides an objective comparison of these two approaches for key carbon-carbon bond-forming reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
The fundamental choice between a stoichiometric chiral auxiliary and a catalytic asymmetric approach hinges on a trade-off between well-established reliability and the atom economy and efficiency of catalysis. Chiral auxiliaries, temporarily appended to a substrate, offer predictable and often high levels of stereocontrol. However, this approach requires additional synthetic steps for attachment and removal, and the use of stoichiometric amounts of the often-expensive auxiliary. In contrast, catalytic asymmetric synthesis employs a substoichiometric amount of a chiral catalyst to generate vast quantities of the desired enantiomer, minimizing waste and often simplifying purification.
This guide will delve into a comparative analysis of these methodologies for three fundamental transformations: the aldol reaction, alkylation, and the Michael addition.
The Asymmetric Aldol Reaction: Evans Auxiliary vs. Organocatalysis
The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, is a classic battleground for comparing stoichiometric and catalytic asymmetric methods. The Evans oxazolidinone auxiliaries are a gold standard in the stoichiometric approach, renowned for their high diastereoselectivity.[1][2][3] A prominent catalytic alternative is the use of chiral organocatalysts, such as proline and its derivatives, which mimic the action of natural aldolase enzymes.[4][5]
Performance Comparison
| Reaction Type | Method | Substrates | Yield (%) | Diastereomeric Ratio (syn:anti) / Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Aldol Reaction | Evans Auxiliary | N-propionyl-(R)-4-benzyl-2-oxazolidinone + Isobutyraldehyde | 80 | >99:1 (syn:anti) | - | [6] |
| Aldol Reaction | Evans Auxiliary | N-propionyl-(S)-4-benzyl-2-oxazolidinone + Benzaldehyde | 95 | >99:1 (syn:anti) | - | [6] |
| Aldol Reaction | Organocatalysis | Cyclohexanone + 4-Nitrobenzaldehyde | 95 | 95:5 (anti:syn) | 99% (anti) | [7] |
| Aldol Reaction | Organocatalysis | Acetone + Isovaleraldehyde | 81 | - | 83% | [4] |
Key Insights: The Evans auxiliary consistently delivers excellent syn-diastereoselectivity and high yields.[1][2][3] Organocatalytic methods can also achieve high enantioselectivity and good yields, and notably, can sometimes favor the anti-aldol product, offering complementary stereochemical outcomes.[7] The choice may depend on the desired diastereomer and the tolerance for additional synthetic steps associated with the auxiliary.
Experimental Protocols
Evans Asymmetric Aldol Reaction [8]
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of a tertiary amine base (e.g., diisopropylethylamine, 1.2 eq). The mixture is stirred at this temperature to form the Z-boron enolate.
-
Aldol Addition: The desired aldehyde (1.5 eq) is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature and then allowed to warm slowly.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary is typically removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) to yield the corresponding β-hydroxy acid/ester or 1,3-diol, respectively. The chiral auxiliary can often be recovered.
Organocatalytic Asymmetric Aldol Reaction [9]
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and ketone (5.0 eq, often used as solvent or in excess) at the desired temperature (e.g., room temperature or cooled), add the organocatalyst (e.g., L-proline, 10-30 mol%).
-
Reaction Monitoring: The reaction is stirred until completion, monitored by techniques such as TLC or GC.
-
Work-up: The reaction mixture is typically quenched with an aqueous solution and extracted with an organic solvent. The product is then purified by column chromatography.
Visualizing the Stereocontrol
Caption: Comparison of Stoichiometric and Catalytic Asymmetric Aldol Reactions.
Asymmetric Alkylation: Myers' Auxiliary vs. Catalytic Approaches
The asymmetric alkylation of enolates is a fundamental method for creating chiral centers α to a carbonyl group. Myers' pseudoephedrine amides are a highly effective and practical class of chiral auxiliaries for this transformation.[10][11] Catalytic alternatives are emerging, including those that utilize chiral phase-transfer catalysts or metal complexes with chiral ligands.[12][13]
Performance Comparison
| Reaction Type | Method | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| Alkylation | Myers' Auxiliary | Pseudoephedrine propionamide | Benzyl bromide | 99 | 98% de | [10] |
| Alkylation | Myers' Auxiliary | Pseudoephedrine propionamide | Methyl iodide | 92 | ≥99% de | [10] |
| Alkylation | Catalytic (Ni-catalyzed) | Racemic α-bromo amide | Allyl bromide | 85 | 95% ee | [13] |
| Alkylation | Catalytic (Cu-catalyzed) | 2-Acylimidazole | Benzyl bromide | 92 | 96% ee | [12] |
Key Insights: Myers' auxiliary provides excellent diastereoselectivity for a range of electrophiles and is known for its reliability and the crystalline nature of the products, which aids in purification.[10] Catalytic methods, particularly those employing transition metals, offer a more direct route to enantioenriched products without the need for auxiliary attachment and removal, and can achieve high enantioselectivity.[12][13]
Experimental Protocols
Myers' Asymmetric Alkylation [10]
-
Amide Formation: The chiral auxiliary, pseudoephedrine, is acylated with the desired carboxylic acid derivative (e.g., acyl chloride) to form the corresponding amide.
-
Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 eq) is treated with a strong base (e.g., lithium diisopropylamide, LDA, 2.2 eq) in the presence of lithium chloride (6.0 eq) at low temperature (e.g., -78 °C). The alkylating agent (1.1-1.5 eq) is then added.
-
Work-up and Auxiliary Cleavage: After quenching the reaction, the alkylated amide is isolated. The auxiliary can be cleaved under acidic or basic conditions to afford the chiral carboxylic acid, or reduced to the corresponding alcohol.
Catalytic Asymmetric Alkylation of an Amide Derivative [12]
-
Catalyst Preparation: The chiral ligand (e.g., (R)-DTBM-SEGPHOS) and the metal precursor (e.g., Cu(I) salt) are combined in a suitable solvent under an inert atmosphere.
-
Reaction Execution: To the catalyst solution, the amide substrate (e.g., 2-acylimidazole, 1.0 eq), a base, and an additive (e.g., 2,4,6-trimethylphenol) are added. The alkylating agent (e.g., benzyl bromide, 1.2 eq) is then introduced.
-
Work-up: The reaction is stirred until completion, followed by an aqueous work-up and purification by column chromatography to yield the enantioenriched product.
Visualizing the Workflow
Caption: Comparison of Stoichiometric and Catalytic Asymmetric Alkylation Workflows.
Asymmetric Michael Addition: Enders' Auxiliary vs. Organocatalysis
The Michael addition, or conjugate addition, is a versatile C-C bond-forming reaction. The Enders' SAMP/RAMP hydrazone chemistry is a powerful auxiliary-based method for the asymmetric Michael addition of aldehydes and ketones.[3][14] Organocatalysis, particularly with chiral amines, has emerged as a highly effective catalytic alternative for the conjugate addition of carbonyl compounds to nitroalkenes and other Michael acceptors.[15][16][17]
Performance Comparison
| Reaction Type | Method | Donor | Acceptor | Yield (%) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference | |---|---|---|---|---|---|---| | Michael Addition | Enders' Auxiliary | Propanal SAMP hydrazone | 2-Cyclohexen-1-one | 85 | 96% de | - |[3] | | Michael Addition | Enders' Auxiliary | Acetone SAMP hydrazone | Nitrostyrene | 75 | >98% de | - |[3] | | Michael Addition | Organocatalysis | Isobutyraldehyde | trans-β-Nitrostyrene | 99 | 9:1 (syn:anti) | 97% (syn) |[15] | | Michael Addition | Organocatalysis | Cyclohexanone | trans-β-Nitrostyrene | 99 | 9:1 (syn:anti) | 99% (syn) |[18] |
Key Insights: Enders' hydrazone auxiliary provides high diastereoselectivity and yields in Michael additions.[3][14] Organocatalytic methods are particularly effective for the addition of aldehydes and ketones to nitroalkenes, often providing high yields and excellent enantioselectivities under mild conditions.[15][18]
Experimental Protocols
Enders' Asymmetric Michael Addition [19]
-
Hydrazone Formation: The aldehyde or ketone is condensed with the SAMP or RAMP chiral auxiliary to form the corresponding hydrazone.
-
Azaenolate Formation and Michael Addition: The hydrazone is deprotonated with a strong base like LDA to form the azaenolate. The Michael acceptor is then added at low temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched, and the adduct is isolated. The chiral auxiliary is typically removed by ozonolysis or hydrolysis to regenerate the carbonyl group.
Organocatalytic Asymmetric Michael Addition [20]
-
Reaction Setup: In a flask, the aldehyde or ketone donor (1.0 eq), the Michael acceptor (e.g., nitroalkene, 1.2 eq), the organocatalyst (e.g., a chiral diarylprolinol silyl ether, 5-20 mol%), and a co-catalyst or additive if required (e.g., an acid) are combined in a suitable solvent.
-
Reaction Monitoring: The mixture is stirred at the specified temperature until the reaction is complete as indicated by TLC or other analytical methods.
-
Work-up: The reaction is quenched and worked up, typically involving extraction and purification by column chromatography to afford the enantioenriched Michael adduct.
Visualizing the Reaction Pathways
Caption: Stoichiometric vs. Catalytic Pathways in Asymmetric Michael Additions.
Case Study: The Synthesis of Sitagliptin
The evolution of the synthesis of the anti-diabetic drug Sitagliptin by Merck provides a compelling real-world example of the shift from stoichiometric and early catalytic methods to more advanced catalytic asymmetric processes.
-
Early Routes: Some of the initial synthetic strategies for Sitagliptin and related structures involved the use of chiral auxiliaries to establish the key stereocenter.[9]
-
First Generation Catalytic Process: A significant advancement was the development of a rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate. While catalytic, this process required an expensive and precious metal catalyst.[12]
-
Second Generation Biocatalytic Process: A landmark in green chemistry and industrial synthesis was the development of a highly efficient biocatalytic process using an engineered transaminase enzyme. This enzyme directly converts a prochiral ketone to the desired chiral amine with exceptional enantioselectivity (>99.5% ee) and high yield, operating in an aqueous medium.[10]
This progression clearly illustrates the drive towards more sustainable, efficient, and cost-effective manufacturing processes, with catalytic methods, and particularly biocatalysis, at the forefront of innovation.
Conclusion
The choice between stoichiometric chiral auxiliaries and catalytic asymmetric alternatives is multifaceted and depends on the specific synthetic challenge, scale of the reaction, and desired efficiency.
-
Stoichiometric Chiral Auxiliaries remain a valuable and reliable tool, especially in early-stage research and complex total synthesis where predictable and high stereocontrol is paramount. Their main drawbacks are lower atom economy and the need for additional synthetic steps.
-
Catalytic Asymmetric Methods , including organocatalysis, transition-metal catalysis, and biocatalysis, offer a more sustainable and efficient approach. These methods are increasingly becoming the standard in both academic and industrial settings due to their high turnover numbers, reduced waste, and often milder reaction conditions. The continuous development of new catalysts is constantly expanding the scope and applicability of these powerful transformations.
For researchers and professionals in drug development, a thorough understanding of both approaches is essential for designing and implementing the most effective and sustainable synthetic routes to chiral molecules.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. ethz.ch [ethz.ch]
- 17. [PDF] Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised | Semantic Scholar [semanticscholar.org]
- 18. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 19. web.mit.edu [web.mit.edu]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management and disposal of chemical reagents such as (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a common Evans chiral auxiliary, is a critical component of laboratory safety and environmental compliance. This guide provides detailed procedures for its proper disposal, ensuring adherence to safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]
-
Lab Coat: A standard laboratory coat must be worn to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. Work should be conducted in a chemical fume hood.[1]
II. Quantitative Data for Safe Handling
While specific quantitative limits for disposal are determined by local regulations, the following data from safety data sheets are crucial for safe handling during the disposal process.
| Property | Value | Source |
| Appearance | Off-white to white crystalline powder | [3] |
| Molecular Weight | 233.26 g/mol | [][5] |
| Melting Point | 44-46 °C | [3][5] |
| Incompatible Materials | Strong oxidizing agents | [1][6] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [1][6] |
III. Standard Disposal Procedure (Unused or Contaminated Material)
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal contractor.[1][2]
Step-by-Step Protocol:
-
Containment: Ensure the chemical is in a sealed, properly labeled container. The label should clearly state the chemical name and associated hazards.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[1][6]
-
Collection of Spilled Material: If dealing with a spill, carefully sweep the solid material into a suitable, closed container for disposal.[1][6] Avoid generating dust.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6]
-
Professional Disposal: Transfer the contained waste to your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
IV. Experimental Protocol: Laboratory-Scale Hydrolytic Cleavage for Waste Pre-treatment
For situations where small quantities of the compound might be treated to simplify the waste stream before collection, a hydrolytic cleavage can be performed. This procedure breaks the N-acyl bond, converting the molecule into propionic acid and the recoverable (and less complex) (R)-4-benzyl-2-oxazolidinone auxiliary. This is a common procedure in synthetic chemistry for removing the auxiliary.
Materials:
-
This compound waste
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate for extraction
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, dissolve the this compound waste (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0°C in an ice-water bath with stirring.
-
Addition of Reagents: Slowly add 30% hydrogen peroxide (4.0 equivalents), followed by the slow addition of an aqueous solution of lithium hydroxide (1.5 equivalents).
-
Reaction: Stir the reaction mixture at 0°C until the starting material is consumed (can be monitored by Thin Layer Chromatography).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite to neutralize any remaining hydrogen peroxide.
-
Neutralization and Extraction: Acidify the mixture with 1 M HCl to a pH of approximately 1. Extract the aqueous layer multiple times with ethyl acetate. The propionic acid and the cleaved chiral auxiliary will move into the organic layer.
-
Final Disposal: The resulting solution, containing propionic acid and (R)-4-benzyl-2-oxazolidinone in ethyl acetate, should be collected in a properly labeled halogen-free organic solvent waste container for disposal by a licensed contractor. While the components are simpler, they must still be disposed of as chemical waste.
This pre-treatment simplifies the original molecule but does not eliminate the need for professional waste disposal of the resulting products.
V. Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Step-by-step workflow for the hydrolytic cleavage pre-treatment of the waste material.
References
Navigating the Safe Handling of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the proper use and disposal of (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone, a chiral auxiliary frequently employed in asymmetric synthesis. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.
Immediate Safety and Handling Protocols
Key Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Avoid all direct contact with the skin and eyes.[2]
-
Prevent fire hazards by using non-sparking tools and avoiding the build-up of electrostatic charge.[2]
-
Wash hands thoroughly after handling the compound.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound, based on recommendations for analogous compounds:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended. |
| Body Protection | A standard laboratory coat should be worn to protect against splashes and contamination. |
Operational and Disposal Plans
A systematic approach to the use and disposal of this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this chemical:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused material and reaction waste should be disposed of in a designated hazardous waste container for chemical waste. Do not empty into drains.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
The following logical relationship diagram outlines the steps for managing a spill:
Physical and Chemical Properties
A summary of the quantitative data for this compound is provided below.
| Property | Value |
| Molecular Weight | 233.26 g/mol [2] |
| Melting Point | 45 °C[2] |
| Boiling Point | 396.6 °C at 760 mmHg[2] |
| Flash Point | 193.7 ± 19.3 °C[2] |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Storage Class | 11 - Combustible Solids |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
